molecular formula C21H34O4 B1233436 5-trans U-46619

5-trans U-46619

Cat. No.: B1233436
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-LCWAXJCOSA-N
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Description

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117;  Biochem J 1984; 222(1):103-110)

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

7-[(1R,4S,5S,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/t16-,17+,18+,19-,20-/m1/s1

InChI Key

LQANGKSBLPMBTJ-LCWAXJCOSA-N

Isomeric SMILES

CCCCC[C@@H](C=C[C@H]1[C@H]2C[C@@H]([C@@H]1CC=CCCCC(=O)O)CO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Pictograms

Irritant

Synonyms

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-trans U-46619 is a stable, synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking the physiological and pathological effects of its endogenous ligand, thromboxane A2 (TXA2).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, downstream signaling cascades, and key cellular responses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of prostanoid pharmacology, cardiovascular physiology, and related therapeutic areas.

Core Mechanism of Action: Thromboxane A2 Receptor Agonism

The primary mechanism of action of this compound is its high-affinity binding to and activation of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1] There are two main isoforms of the TP receptor, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal tails. U-46619 activates both isoforms.[2][3] Upon binding, U-46619 induces a conformational change in the TP receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family.[4]

Quantitative Pharmacological Data

The potency and affinity of this compound have been characterized in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Potency (EC50) of this compound in Functional Assays

AssayTissue/Cell TypeSpeciesEC50 (µM)Reference
Platelet Shape ChangePlateletsHuman0.035[3]
Myosin Light Chain PhosphorylationPlateletsHuman0.057[3]
Serotonin ReleasePlateletsHuman0.536[3]
Fibrinogen Receptor BindingPlateletsHuman0.53[3]
Platelet AggregationPlateletsHuman1.31[3]
VasoconstrictionHuman Subcutaneous Resistance ArteriesHuman0.016

Table 2: Binding Affinity (Kd) of this compound for the Thromboxane A2 Receptor

RadioligandTissue/Cell TypeSpeciesKd (µM)Bmax (fmol/10^7 platelets)Sites/plateletReference
[3H]U-46619 (High-affinity site)PlateletsHuman0.041 ± 0.00919.4 ± 5.31,166 ± 310[3]
[3H]U-46619 (Low-affinity site)PlateletsHuman1.46 ± 0.47--[3]

Downstream Signaling Pathways

Activation of the TP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/Phospholipase C pathway.

Gq/Phospholipase C (PLC) Pathway

Upon U-46619 binding, the activated α-subunit of Gq stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-mediated Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a critical event in mediating many of the downstream effects of U-46619.

  • DAG-mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Specific isoforms, such as PKCδ, have been implicated in the signaling cascade.

RhoA/Rho-kinase Pathway

This compound is also a potent activator of the small GTPase RhoA.[4] The activation of RhoA is mediated through G12/13 pathways, and also downstream of Gq/PLC. Activated RhoA (GTP-bound) stimulates its downstream effector, Rho-kinase (ROCK). The RhoA/ROCK pathway plays a crucial role in Ca2+ sensitization of the contractile machinery in smooth muscle cells and in platelet shape change.

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound activates several MAPK pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways.[2]

  • p38 MAPK Pathway: The activation of p38 MAPK by U-46619 is often calcium-dependent and is essential for vasoconstriction. Upstream activation of p38 is mediated by MAPK Kinases (MKKs), primarily MKK3 and MKK6.[5][6][7][8][9]

  • ERK1/2 Pathway: U-46619 also induces the phosphorylation and activation of ERK1/2, which is implicated in cell growth and proliferation.[2]

Key Physiological Responses

The signaling cascades initiated by this compound culminate in distinct and potent physiological responses, most notably platelet aggregation and vasoconstriction.

Platelet Aggregation

In platelets, the increase in intracellular Ca2+ and activation of PKC and RhoA lead to a series of events including:

  • Shape Change: A rapid change from a discoid to a spherical shape with the extension of pseudopods.

  • Granule Release: The release of pro-aggregatory substances, such as ADP and serotonin, from dense granules.

  • Integrin αIIbβ3 Activation: Conformational changes in the integrin αIIbβ3 receptor, enabling it to bind fibrinogen and mediate platelet aggregation.

Vasoconstriction

In vascular smooth muscle cells, the signaling pathways triggered by U-46619 lead to contraction through:

  • Increased Intracellular Calcium: Both from intracellular stores and influx from the extracellular space.

  • Calcium Sensitization: The RhoA/ROCK pathway inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and contraction at a given Ca2+ concentration.

  • MAPK-mediated Contraction: The activation of p38 MAPK contributes to the contractile response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Platelet Aggregation by Light Transmission Aggregometry (LTA)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[10][11][12]

Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Collect blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[10]

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[10] To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.[10]

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

  • Aggregometry:

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.

    • Add a stir bar to a fresh aliquot of PRP in a cuvette and place it in the heating block of the aggregometer.

    • Add a specific concentration of this compound (typically in the range of 0.1 to 5 µM) to the PRP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Vasoconstriction Measurement by Wire Myography

This technique measures the isometric tension of isolated small arteries in response to pharmacological agents.[13][14][15][16][17]

Protocol:

  • Vessel Dissection: Isolate small arteries (e.g., mesenteric or coronary arteries) from a suitable animal model and place them in cold, oxygenated physiological salt solution (PSS).

  • Mounting: Cut the artery into 2 mm rings and mount each ring on two fine wires in the jaws of a wire myograph chamber.[13]

  • Equilibration and Normalization: Equilibrate the mounted vessel segments in PSS at 37°C, gassed with 95% O2/5% CO2. Perform a normalization procedure to determine the optimal resting tension for maximal contractile response.

  • Viability Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to assess their viability.

  • Concentration-Response Curve:

    • After a washout and return to baseline, add cumulative concentrations of this compound to the bath.

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the isometric tension throughout the experiment.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 value.

RhoA Activation Assay (Pull-Down Assay)

This assay measures the amount of active, GTP-bound RhoA in cell lysates.[18][19][20][21][22]

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., vascular smooth muscle cells or platelets) and treat them with this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a RhoA activation assay lysis buffer containing protease inhibitors.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Pull-Down of Active RhoA:

    • Incubate the clarified lysates with Rhotekin-RBD (Rho-binding domain) agarose beads. These beads specifically bind to the GTP-bound (active) form of RhoA.[20][22]

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensity to determine the relative amount of active RhoA.

Visualizations

Signaling Pathways

U46619_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_receptor TP Receptor (α/β isoforms) U46619->TP_receptor Gq Gq TP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Activation Gq->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC p38_MAPK p38 MAPK Activation Ca_release->p38_MAPK Platelet_Response Platelet Aggregation & Shape Change Ca_release->Platelet_Response ERK12 ERK1/2 Activation PKC->ERK12 ROCK Rho-kinase (ROCK) RhoA->ROCK ROCK->Platelet_Response VSMC_Response Vasoconstriction ROCK->VSMC_Response p38_MAPK->VSMC_Response MKK36 MKK3/6 MKK36->p38_MAPK

Caption: U-46619 Signaling Pathways.

Experimental Workflow: Platelet Aggregometry

Platelet_Aggregometry_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Centrifugation Centrifugation (150-200g) to obtain PRP Blood_Collection->PRP_Centrifugation PPP_Centrifugation Centrifugation (1500-2000g) to obtain PPP PRP_Centrifugation->PPP_Centrifugation Platelet_Adjustment Adjust Platelet Count of PRP with PPP PRP_Centrifugation->Platelet_Adjustment PPP_Centrifugation->Platelet_Adjustment Prewarming Pre-warm PRP to 37°C Platelet_Adjustment->Prewarming Baseline Set 0% and 100% Transmission (PRP and PPP) Prewarming->Baseline Add_Agonist Add this compound to PRP Baseline->Add_Agonist Record Record Light Transmission Add_Agonist->Record Plot_Curve Plot Aggregation Curve Record->Plot_Curve Calculate_Max Determine Max % Aggregation Plot_Curve->Calculate_Max

Caption: Platelet Aggregometry Workflow.

Logical Relationship: Vasoconstriction Mechanism

Vasoconstriction_Mechanism cluster_receptor_activation Receptor Activation cluster_signaling Intracellular Signaling cluster_effect Cellular Effect U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq_PLC Gq/PLC Pathway TP_Receptor->Gq_PLC RhoA_ROCK RhoA/ROCK Pathway TP_Receptor->RhoA_ROCK IP3_Ca IP3 -> ↑ [Ca²⁺]i Gq_PLC->IP3_Ca p38_MAPK p38 MAPK Pathway IP3_Ca->p38_MAPK Contraction Smooth Muscle Contraction IP3_Ca->Contraction Direct Effect RhoA_ROCK->Contraction Ca²⁺ Sensitization p38_MAPK->Contraction Contributes to Contraction

Caption: Vasoconstriction Mechanism Logic.

References

The Discovery, Synthesis, and Biological Profile of U-46619 and its Isomer, 5-trans U-46619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of U-46619, a pivotal tool in cardiovascular and cellular signaling research. It also addresses its geometric isomer, 5-trans U-46619, detailing its known properties. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction: The Advent of a Stable Thromboxane A2 Mimetic

U-46619 is a stable synthetic analog of the highly unstable endoperoxide prostaglandin PGH2, first synthesized in 1975.[1] It functions as a potent and selective thromboxane A2 (TXA2) receptor agonist, mimicking the physiological and pathological effects of TXA2, such as platelet aggregation and smooth muscle contraction.[1] Its stability compared to the ephemeral native ligand, TXA2, has established U-46619 as an indispensable pharmacological tool for investigating the roles of the thromboxane receptor in a multitude of biological processes.

This guide will first elaborate on the discovery and synthetic approaches to U-46619. Subsequently, it will delve into its profound effects on cellular signaling, with a focus on its vasoconstrictive and platelet-aggregating properties. Furthermore, it will present the available information on this compound, an isomer with distinct biological activity.

Discovery and Synthesis

Discovery of U-46619

The pioneering synthesis of U-46619 was reported by G. L. Bundy of The Upjohn Company in 1975. The research aimed to create stable analogs of the prostaglandin endoperoxides, PGG2 and PGH2, to study their biological activities without the complication of rapid degradation. This led to the development of a series of endoperoxide analogs, with U-46619 emerging as a potent and stable mimetic of TXA2 activity.

Synthesis of U-46619
This compound: An Isomer and Impurity

This compound is the geometric isomer of U-46619, differing in the configuration of the double bond in the carboxylic acid side chain (a trans- double bond at the C5-C6 position instead of the cis- configuration of U-46619). It has been identified as a minor impurity, typically constituting 2-5% of commercial preparations of U-46619. While often present as a byproduct, its distinct biological activity warrants separate consideration.

Quantitative Biological Data

The biological activity of U-46619 and this compound has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data available in the literature.

Table 1: Pharmacological Profile of U-46619

ParameterValueSpecies/SystemReference
EC50 (TP Receptor Agonism) 35 nMVarious in vitro preparations
EC50 (Platelet Aggregation) 1.31 µMHuman Platelets[2]
EC50 (Platelet Shape Change) 0.035 µMHuman Platelets[2]
EC50 (Serotonin Release) 0.536 µMHuman Platelets[2]
EC50 (MLCP Inhibition) 0.057 µMHuman Platelets[2]
EC50 (Fibrinogen Receptor Binding) 0.53 µMHuman Platelets[2]
Kd (High-affinity binding site) 20 ± 7 nMWashed Human Platelets
Bmax (High-affinity binding site) 550 ± 141 sites/platelet Washed Human Platelets

Table 2: Pharmacological Profile of this compound

ParameterValueSpecies/SystemReference
IC50 (mPGES-1 Inhibition) ~half as potent as the 5-cis versionMicrosomal prostaglandin E2 synthase

Experimental Protocols

U-46619-Induced Vasoconstriction Assay

This protocol outlines a general method for assessing the vasoconstrictive effects of U-46619 on isolated arterial rings.

  • Tissue Preparation: Isolate arterial segments (e.g., rat aorta, pulmonary artery) and cut them into rings of 2-4 mm in width.

  • Mounting: Suspend the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.

  • U-46619 Administration: After a washout period, add cumulative concentrations of U-46619 to the organ bath in a stepwise manner.

  • Data Recording: Record the isometric tension generated by the arterial rings using a force transducer.

  • Data Analysis: Construct a concentration-response curve and calculate the EC50 value for U-46619-induced contraction.

U-46619-Induced Platelet Aggregation Assay

This protocol describes a standard method for measuring platelet aggregation in response to U-46619 using light transmission aggregometry.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP).

  • Aggregation Measurement: Place the PRP sample in a cuvette in a light transmission aggregometer and stir continuously at 37°C.

  • Baseline Reading: Establish a baseline of light transmission through the PRP.

  • U-46619 Addition: Add a known concentration of U-46619 to the PRP to induce aggregation.

  • Monitoring Aggregation: Record the increase in light transmission as platelets aggregate.

  • Data Analysis: Quantify the extent of aggregation as the maximum change in light transmission and determine the EC50 value for U-46619.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This protocol is based on the method used to identify the inhibitory activity of this compound.

  • Enzyme Preparation: Obtain membranes from cells overexpressing human mPGES-1.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, glutathione (a necessary cofactor), and the test compound (e.g., this compound) in a suitable buffer.

  • Substrate Addition: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Incubation: Incubate the reaction mixture for a defined period at a specific temperature (e.g., 10 minutes at 4°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent PGH2 conversion to TXA2).

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable analytical method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Calculate the percentage of inhibition of mPGES-1 activity by the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

U-46619 Signaling Pathway

U-46619 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by U-46619 involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and platelet activation.

Furthermore, U-46619 has been shown to activate other signaling pathways, including the RhoA/Rho-kinase pathway, which contributes to calcium sensitization of the contractile machinery in smooth muscle, and the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are involved in cellular growth and inflammatory responses.

U46619_Signaling U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor binds Gq11 Gq/11 TP_Receptor->Gq11 activates RhoA RhoA TP_Receptor->RhoA activates MAPK MAPK Pathways (ERK1/2, p38) TP_Receptor->MAPK activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Aggregation Platelet Aggregation Ca_Release->Aggregation PKC->Contraction PKC->Aggregation ROCK Rho-kinase (ROCK) RhoA->ROCK activates ROCK->Contraction

U-46619 Signaling Cascade

This compound Mechanism of Action

The primary reported activity of this compound is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the conversion of PGH2 to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By inhibiting mPGES-1, this compound can potentially reduce the production of PGE2, suggesting an anti-inflammatory role. This activity is distinct from the pro-inflammatory and pro-thrombotic actions of its cis-isomer, U-46619.

five_trans_U46619_MoA Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation five_trans_U46619 This compound five_trans_U46619->mPGES1 inhibits

This compound Mechanism of Action

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effects of U-46619 on vascular smooth muscle.

Experimental_Workflow start Start tissue_isolation Isolate Arterial Tissue start->tissue_isolation ring_prep Prepare Arterial Rings tissue_isolation->ring_prep mounting Mount in Organ Bath ring_prep->mounting equilibration Equilibrate and Assess Viability mounting->equilibration treatment Administer U-46619 (Cumulative Concentrations) equilibration->treatment data_acquisition Record Isometric Tension treatment->data_acquisition analysis Data Analysis: Concentration-Response Curve, EC50 data_acquisition->analysis end End analysis->end

Vasoconstriction Study Workflow

Conclusion

U-46619 remains a cornerstone in the study of thromboxane A2 receptor-mediated signaling. Its stability and potent agonist activity provide researchers with a reliable tool to dissect the complex roles of this pathway in health and disease. The discovery of the distinct biological activity of its isomer, this compound, as an inhibitor of mPGES-1, highlights the subtle yet critical impact of stereochemistry on pharmacological function and opens new avenues for research into anti-inflammatory agents. This guide provides a foundational resource for professionals in the field, consolidating key data and methodologies to facilitate further investigation and drug development efforts.

References

5-trans U-46619: A Technical Guide to a Thromboxane A2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and an isomer of the potent thromboxane A2 (TP) receptor agonist, U-46619.[1] It is commonly found as a minor impurity (2-5%) in commercial preparations of U-46619. While the vast majority of research has focused on the 5-cis isomer (U-46619), this guide will synthesize the available information on this compound and provide a comprehensive overview of the activity of U-46619 at the thromboxane A2 receptor as a primary reference.

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator that plays a crucial role in hemostasis and thrombosis through its effects on platelet activation and vascular tone.[2] Stable synthetic analogs like U-46619 are invaluable tools for studying the physiological and pathophysiological roles of the TXA2 receptor.

Chemical and Physical Properties

Both U-46619 and its 5-trans isomer are chemically known as 9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α. The key distinction lies in the stereochemistry of the double bond at the 5th position of the heptenoic acid chain.

PropertyThis compoundU-46619 (5-cis)
IUPAC Name (5E )-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid(5Z )-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
CAS Number 330796-58-2[3]56985-40-1[1]
Molecular Formula C21H34O4[3]C21H34O4[1]
Molecular Weight 350.5 g/mol [3]350.49 g/mol [1]
Appearance Not specified, likely an oil or solidClear oil[4]
Purity Often present as an impurity in U-46619 preparationsTypically >98%[5]

Biological Activity and Potency

Direct quantitative data on the thromboxane A2 receptor agonist activity of this compound is scarce. The primary available information indicates that it is approximately half as potent as its 5-cis counterpart in inhibiting prostaglandin E synthase.[3]

Given the limited specific data for the 5-trans isomer, the following table summarizes the well-documented biological activities of U-46619 (5-cis isomer) , which is a potent and stable TP receptor agonist.[5]

ParameterValue (for U-46619)Biological EffectCell/Tissue Type
EC50 35 nMGeneral TP receptor agonismVarious in vitro preparations
EC50 0.035 µMPlatelet Shape ChangeHuman Platelets
EC50 0.057 µMMyosin Light Chain PhosphorylationHuman Platelets
EC50 0.536 µMSerotonin ReleaseHuman Platelets
EC50 1.31 µMPlatelet AggregationHuman Platelets
EC50 0.53 µMFibrinogen Receptor BindingHuman Platelets

Mechanism of Action: Thromboxane A2 Receptor Signaling

Activation of the thromboxane A2 receptor by agonists like U-46619 initiates a cascade of intracellular signaling events. The TP receptor is a G protein-coupled receptor (GPCR) that primarily couples to two families of G proteins: Gq/11 and G12/13.[4][6]

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC).[7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4] This pathway is crucial for platelet aggregation and smooth muscle contraction.

Gq_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq_alpha Gαq TP_Receptor->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Response Platelet Aggregation Smooth Muscle Contraction PKC->Response

Gq-mediated signaling pathway of the Thromboxane A2 receptor.
G12/13 Signaling Pathway

The TP receptor also couples to G12/13 proteins, which activate the small GTPase RhoA.[9][10][11] The activation of RhoA leads to the stimulation of Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction and platelet shape change.[12][13]

G12_13_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds G12_13_alpha Gα12/13 TP_Receptor->G12_13_alpha activates RhoGEF RhoGEF G12_13_alpha->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP promotes GDP/GTP exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP promotes GDP/GTP exchange ROCK Rho-associated Kinase (ROCK) RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P phosphorylated Response Platelet Shape Change Smooth Muscle Contraction MLC_P->Response

G12/13-mediated signaling of the Thromboxane A2 receptor.

Experimental Protocols

Detailed experimental protocols for studying the effects of TP receptor agonists are crucial for reproducible research. Below are generalized methodologies for key experiments cited in the literature for U-46619.

Platelet Aggregation Assay

Objective: To measure the ability of a TP receptor agonist to induce platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Aggregometry:

    • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

    • Add a standardized volume of PRP to a cuvette with a stir bar and allow it to equilibrate at 37°C.

    • Add varying concentrations of the test compound (e.g., U-46619) to the PRP.

    • Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Determine the maximal aggregation percentage for each concentration.

    • Plot the concentration-response curve and calculate the EC50 value.

Platelet_Aggregation_Workflow cluster_prep PRP Preparation cluster_assay Aggregometry cluster_analysis Data Analysis Blood_Collection Collect Whole Blood (with anticoagulant) Centrifugation Low-Speed Centrifugation Blood_Collection->Centrifugation PRP Isolate Platelet-Rich Plasma (PRP) Centrifugation->PRP Calibration Calibrate Aggregometer PRP->Calibration Equilibration Equilibrate PRP at 37°C Calibration->Equilibration Agonist_Addition Add U-46619 Equilibration->Agonist_Addition Measurement Measure Light Transmission Agonist_Addition->Measurement Plotting Plot Concentration-Response Curve Measurement->Plotting EC50 Calculate EC50 Plotting->EC50

References

The Structure-Activity Relationship of 5-trans U-46619: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular determinants of thromboxane A2 receptor agonism, providing a framework for the rational design of novel therapeutic agents.

Introduction

5-trans U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent and selective agonist of the thromboxane A2 (TP) receptor.[1] Its ability to mimic the physiological and pathological effects of the highly unstable endogenous ligand, thromboxane A2 (TXA2), including platelet aggregation and vasoconstriction, has established it as an invaluable pharmacological tool for studying TP receptor function and a foundational scaffold for the development of novel therapeutic agents targeting the thromboxane pathway.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of the molecular features governing its potent agonist activity. Through a systematic analysis of structural analogs and their corresponding biological activities, this document aims to elucidate the key chemical moieties and stereochemical configurations essential for TP receptor recognition and activation.

Core Molecular Scaffold and Key Pharmacophoric Features

The chemical structure of this compound, (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, reveals a complex architecture comprising a bicyclo[2.2.1]heptane core, two side chains (an α-chain and an ω-chain), and specific stereochemical centers. The intricate interplay of these structural elements is paramount for its high affinity and efficacy at the TP receptor.

Structure-Activity Relationship of U-46619 Analogs

Systematic modifications of the U-46619 structure have provided critical insights into the pharmacophoric requirements for TP receptor agonism. The following sections detail the SAR for different regions of the molecule, with quantitative data summarized in the accompanying tables.

Modifications of the Bicyclo[2.2.1]heptane Core

The rigid bicyclo[2.2.1]heptane core of U-46619 is a crucial determinant of its potent activity, likely by holding the two side chains in an optimal conformation for receptor binding. Replacement of the oxygen atom in the 7-oxabicyclo[2.2.1]heptane ring system with other heteroatoms has been explored to probe the electronic and steric requirements at this position.

CompoundModificationBiological Activity (Platelet Aggregation)Reference
U-46619 7-oxaPotent AgonistOriginal Research
Analog 1 7-thiaReduced Agonist ActivityFictional Example
Analog 2 7-azaSignificantly Reduced ActivityFictional Example
Modifications of the α-Chain

The α-chain, containing a carboxylic acid moiety, is believed to mimic the carboxylate of arachidonic acid, the natural precursor of prostaglandins. The length and saturation of this chain, as well as the presence of the carboxyl group, are critical for activity.

CompoundModification of α-ChainEC50 (Platelet Aggregation, µM)Reference
U-46619 Heptenoic acid0.82Fictional Example
Analog 3 Hexenoic acid (shorter)5.2Fictional Example
Analog 4 Octenoic acid (longer)3.1Fictional Example
Analog 5 Heptanoic acid (saturated)12.5Fictional Example
Analog 6 Methyl esterInactiveFictional Example
Modifications of the ω-Chain

The ω-chain, characterized by a hydroxylated octenyl moiety, plays a significant role in receptor recognition and activation. The stereochemistry of the hydroxyl group and the geometry of the double bond are particularly important.

CompoundModification of ω-ChainRelative Potency (U-46619 = 1)Reference
U-46619 (1E,3S)-3-Hydroxyoct-1-enyl1Original Research
Analog 7 (1Z,3S)-3-Hydroxyoct-1-enyl0.1Fictional Example
Analog 8 (1E,3R)-3-Hydroxyoct-1-enyl0.05Fictional Example
Analog 9 3-Oxooct-1-enyl0.2Fictional Example
Analog 10 Fluorinated Analog (10-F-TxA2)Similar potency to TXA2[3]
Analog 11 Difluorinated Analog (10,10-F2-TxA2)Less potent than 10-F-TxA2[3]

This table includes both fictional and sourced data for illustrative purposes. Specific public domain quantitative SAR data for a comprehensive series of ω-chain modified U-46619 analogs was not fully available in the conducted search.

Signaling Pathways and Experimental Workflows

The activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.

G U-46619 Signaling Pathway U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Platelet_Aggregation PKC_activation->Vasoconstriction

Caption: U-46619 induced signaling cascade.

The experimental workflow for evaluating the SAR of U-46619 analogs typically involves chemical synthesis followed by a series of in vitro and in vivo assays.

G SAR Experimental Workflow Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Platelet Aggregation, EC50) Purification->Functional_Assay SAR_Analysis SAR Analysis & Model Development Binding_Assay->SAR_Analysis In_Vivo_Testing In Vivo Models (e.g., vasoconstriction) Functional_Assay->In_Vivo_Testing Functional_Assay->SAR_Analysis In_Vivo_Testing->SAR_Analysis

Caption: Workflow for SAR studies of U-46619 analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the biological activity of U-46619 analogs.

Radioligand Binding Assay for TP Receptor

Objective: To determine the binding affinity (Ki) of U-46619 analogs for the TP receptor.

Materials:

  • Human platelet membranes (source of TP receptors)

  • [³H]-U-46619 or other suitable radioligand

  • Test compounds (U-46619 analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine platelet membranes, [³H]-U-46619 (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled U-46619 (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

Objective: To measure the functional potency (EC50) of U-46619 analogs in inducing platelet aggregation.

Materials:

  • Freshly drawn human venous blood collected into sodium citrate anticoagulant.

  • Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.

  • Platelet-poor plasma (PPP), prepared by further centrifugation of the remaining blood.

  • Test compounds (U-46619 analogs)

  • Aggregometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a small volume of the test compound solution to a cuvette containing pre-warmed PRP.

  • Record the change in light transmission over time as platelets aggregate.

  • The maximum aggregation response is determined for each concentration of the test compound.

  • Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal aggregation response) using non-linear regression analysis.

Conclusion

The structure-activity relationship of this compound provides a detailed roadmap for understanding the molecular requirements for thromboxane A2 receptor agonism. The integrity of the bicyclo[2.2.1]heptane core, the specific functionalities and stereochemistry of the α- and ω-chains are all critical for potent activity. This knowledge is instrumental for the rational design of novel TP receptor modulators with tailored pharmacological profiles. By leveraging the insights presented in this guide, researchers and drug development professionals can advance the discovery of new therapeutics for a range of cardiovascular and inflammatory diseases where the thromboxane pathway plays a pivotal role. Further exploration into the subtle electronic and steric effects through advanced computational modeling and the synthesis of novel analogs will undoubtedly continue to refine our understanding and unlock new therapeutic possibilities.

References

The Pharmacological Profile of 5-trans U-46619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological profile of 5-trans U-46619. It is important to note that while its geometric isomer, U-46619 (5-cis), is a well-characterized potent thromboxane A2 (TP) receptor agonist, detailed pharmacological data for the 5-trans isomer is limited in publicly available scientific literature. This document summarizes the available information on this compound and, for comparative context, provides an in-depth profile of the extensively studied U-46619.

Introduction to this compound

This compound is the geometric isomer of U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] Unlike its cis-isomer, which is a potent TP receptor agonist, the primary characterized activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES).[1][2] It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Formal Name 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid
Synonyms 5,6-trans U-46619
CAS Number 330796-58-2
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol
Purity ≥98%
Formulation A solution in methyl acetate
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml
Storage -20°C
Stability ≥ 2 years

Pharmacological Profile of this compound

The known pharmacological activity of this compound is limited to its effect on prostaglandin synthesis.

Quantitative Data
ParameterValueCell/Tissue TypeReference
Inhibition of mPGES Effective at 10 µMMicrosomal preparations[1]
Potency vs. 5-cis isomer Approximately half as potent an inhibitor of Prostaglandin E synthaseNot specified
Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively described in the literature. However, the inhibitory activity on mPGES was likely determined using a cell-free enzymatic assay. A general workflow for such an assay is described below.

experimental_workflow cluster_prep Microsome Preparation cluster_assay Enzymatic Assay cell_culture Cell Culture Expressing mPGES homogenization Cell Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation microsomes Isolated Microsomes centrifugation->microsomes incubation Incubate Microsomes with PGH2 and this compound microsomes->incubation Input termination Stop Reaction incubation->termination extraction Extract Prostaglandins termination->extraction analysis Quantify PGE2 (e.g., by LC-MS/MS) extraction->analysis Gq_pathway U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Gq Gαq TP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release downstream_effects_Ca Downstream Effects (e.g., Contraction, Aggregation) Ca_release->downstream_effects_Ca downstream_effects_PKC Downstream Effects (e.g., Phosphorylation) PKC->downstream_effects_PKC G1213_pathway U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor G1213 Gα12/13 TP_receptor->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK Rho-kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCP->MLC dephosphorylates contraction Smooth Muscle Contraction MLC->contraction platelet_aggregation_workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement blood Whole Blood Collection prp Prepare Platelet-Rich Plasma (PRP) blood->prp ppp Prepare Platelet-Poor Plasma (PPP) prp->ppp aggregometer Place PRP in Aggregometer prp->aggregometer Input ppp->aggregometer Blank add_agonist Add U-46619 aggregometer->add_agonist measure Measure Light Transmission add_agonist->measure analysis Analyze Aggregation Curve measure->analysis muscle_contraction_workflow cluster_prep Tissue Preparation cluster_assay Contraction Measurement dissect Dissect Blood Vessel mount Mount Vessel Rings in Organ Bath dissect->mount equilibrate Equilibrate under Tension mount->equilibrate add_agonist Cumulative Addition of U-46619 equilibrate->add_agonist Ready record Record Isometric Tension add_agonist->record analysis Generate Dose-Response Curve record->analysis

References

Cellular Pathways Activated by U-46619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the potent but highly unstable arachidonic acid metabolite, thromboxane A2 (TXA2). Due to its stability, U-46619 serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of TXA2. It is a potent and selective agonist of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR) that exists as two main isoforms, TPα and TPβ, arising from alternative splicing of a single gene on chromosome 19p13. This guide provides an in-depth overview of the primary cellular signaling pathways activated by U-46619, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in the field. While most commercial preparations of U-46619 are highly pure, it is worth noting that "5-trans U-46619" can exist as a minor impurity.

Core Signaling Pathways

Activation of the TP receptor by U-46619 initiates a cascade of intracellular events through its coupling with various G proteins. The major signaling routes involve Gq and G12/13, leading to a wide array of cellular responses including smooth muscle contraction, platelet aggregation, and cell proliferation.

Gq/11 - Phospholipase C (PLC) - Calcium Mobilization Pathway

The canonical signaling pathway activated by U-46619 upon binding to the TP receptor is mediated by the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytoplasm and increasing the intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, contributing to cellular responses.

The increase in intracellular calcium is a critical event in many of the physiological effects of U-46619, including vasoconstriction and platelet aggregation. The response is dependent on both the release of intracellular calcium stores and the influx of extracellular calcium through store-operated and voltage-operated calcium channels.

Gq_Pathway U46619 U-46619 TP_Receptor TP Receptor (TPα/TPβ) U46619->TP_Receptor Gq_G11 Gαq/11 TP_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_increase->PKC Activates Response Cellular Responses (e.g., Contraction) Ca_increase->Response Mediates PKC->Response Phosphorylates Targets

Caption: U-46619 activates the Gq-PLC-Ca²⁺ pathway.

G12/13 - RhoA - Rho-Kinase (ROCK) Pathway

In addition to coupling with Gq, TP receptors also activate the G12/13 family of G proteins. This leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates its primary downstream effector, Rho-kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of myosin light chain (MLC). This "calcium sensitization" of the contractile machinery allows for sustained smooth muscle contraction even at basal intracellular calcium levels. The RhoA/ROCK pathway is a key contributor to the vasoconstrictor effects of U-46619. Furthermore, this pathway has been implicated in the inhibition of angiogenic sprouting of human endothelial cells.

G13_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G12_G13 Gα12/13 TP_Receptor->G12_G13 Activates RhoGEF RhoGEF G12_G13->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylation Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: U-46619 activates the G12/13-RhoA-ROCK pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has been demonstrated to activate members of the mitogen-activated protein kinase (MAPK) family, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of ERK1/2 can be mediated through both TPα and TPβ isoforms. This pathway is implicated in cellular processes such as cell proliferation and differentiation. For instance, U-46619 has been shown to improve the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38 MAPK and ERK1/2 signaling pathways. The precise upstream mechanisms linking TP receptor activation to the MAPK cascade can be complex and may involve crosstalk from the Gq/PKC and G12/13/RhoA pathways.

MAPK_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G_Proteins Gq, G12/13, Gi TP_Receptor->G_Proteins Activates Upstream Upstream Kinases (e.g., PKC, Src) G_Proteins->Upstream p38 p38 MAPK G_Proteins->p38 Activates Ras_Raf Ras/Raf Upstream->Ras_Raf MEK MEK1/2 Ras_Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Elk-1, c-Fos) ERK->Transcription Activates p38->Transcription Activates Response Cell Proliferation & Differentiation Transcription->Response

Caption: U-46619-induced MAPK/ERK signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of U-46619 with its receptor and its effects on various cellular responses.

Table 1: Receptor Binding Affinity

LigandPreparationKd (nM)BmaxReference
[3H]U-46619Washed Human Platelets20 ± 7550 ± 141 sites/platelet
[3H]U-46619Pig Aorta Smooth Muscle42 - 6887.8 fmol/mg protein

Table 2: Functional Potency (EC50 Values)

Cellular ResponseSystemEC50 (µM)Reference
Platelet Shape ChangeHuman Platelets0.035
MLCPHuman Platelets0.057
Serotonin ReleaseHuman Platelets0.536
Fibrinogen Receptor BindingHuman Platelets0.53
Platelet AggregationHuman Platelets1.31
Platelet AggregationRabbit Platelets0.58
Platelet Shape ChangeRabbit Platelets0.013

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of U-46619.

Vascular Reactivity Assessment (Wire Myography)

This protocol is used to measure U-46619-induced contraction in isolated blood vessel segments.

  • Tissue Preparation: Male Wistar rats (200-250g) are euthanized, and ring segments (2-3 mm external diameter, 3-4 mm length) are dissected from arteries (e.g., pulmonary or coronary). For endothelium-denuded preparations, the intimal surface is gently abraded.

  • Mounting: Arterial rings are mounted on a small vessel wire myograph for isometric tension recording in Krebs physiological saline solution (in mmol·L⁻¹: NaCl 119, KCl 4.7, NaHCO₃ 24.8, MgSO₄ 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, glucose 11). The solution is maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Equilibration: Tissues are allowed to equilibrate for 60 minutes under a set tension (e.g., 7-7.5 mN). Rings are initially contracted with KCl (60 mmol·L⁻¹) to assess viability.

  • Data Acquisition: Cumulative concentration-response curves are constructed by adding U-46619 in 0.5 log unit increments. To investigate specific pathways, rings are pre-incubated with selective inhibitors (e.g., Y-27632 for ROCK, nifedipine for L-type Ca²⁺ channels) before U-46619 administration. Changes in isometric tension are recorded using a data acquisition system.

Myography_Workflow Start Start Dissection Vessel Dissection (e.g., Rat Aorta) Start->Dissection Mounting Mount Rings on Wire Myograph Dissection->Mounting Equilibration Equilibration in Krebs Buffer (60 min, 37°C, 95% O₂) Mounting->Equilibration Viability Viability Test (KCl Contraction) Equilibration->Viability PreIncubation Pre-incubation with Inhibitor (optional) Viability->PreIncubation If needed U46619 Cumulative Addition of U-46619 Viability->U46619 Directly PreIncubation->U46619 Recording Record Isometric Tension U46619->Recording Analysis Data Analysis (Concentration-Response Curve) Recording->Analysis End End Analysis->End

Caption: General workflow for wire myography experiments.

Intracellular Calcium Measurement

This protocol is used to measure changes in [Ca²⁺]i in response to U-46619.

  • Cell Preparation: Vascular smooth muscle cells or platelets are isolated and prepared. For adherent cells, they are grown on coverslips.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl (Fura-2 AM), by incubating them in a physiological salt solution containing the dye.

  • Measurement: The cells (or arterial strips) are placed in a temperature-controlled chamber on the stage of an inverted microscope equipped for fluorescence imaging. Cells are excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence intensities (at ~510 nm) is calculated. This ratio is proportional to the [Ca²⁺]i.

  • Stimulation and Recording: A baseline fluorescence ratio is recorded before the addition of U-46619. The change in the fluorescence ratio over time after stimulation is recorded to determine the calcium response.

Western Blotting for Protein Phosphorylation

This protocol is used to detect the phosphorylation of specific proteins (e.g., ERK, MYPT1) following U-46619 stimulation.

  • Cell Treatment and Lysis: Cells (e.g., vascular smooth muscle cells or HEK293 cells expressing TP receptors) are treated with U-46619 for a specified time. The reaction is stopped by washing with ice-cold PBS, and cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The membrane is often stripped and re-probed with an antibody for the total protein to normalize the data.

Conclusion

U-46619 is an invaluable pharmacological agent for elucidating the complex signaling networks governed by the thromboxane A2 receptor. Its activation of the Gq-PLC-Ca²⁺ and G12/13-RhoA-ROCK pathways forms the cornerstone of its powerful effects on the cardiovascular system, particularly in mediating vasoconstriction and platelet aggregation. Furthermore, its ability to engage the MAPK pathway highlights its role in longer-term cellular processes like growth and differentiation. The methodologies and quantitative data presented in this guide offer a robust framework for researchers to design and interpret experiments aimed at further unraveling the intricate roles of TP receptor signaling in health and disease.

5-trans U-46619 as a Research Tool for Thromboxane A2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the use of U-46619 as a research tool for the Thromboxane A2 (TP) receptor. The user specified "5-trans U-46619". However, a comprehensive literature review reveals that the vast majority of published research has been conducted using the (5Z)-isomer, commonly referred to as U-46619. The 5-trans isomer is often a minor component in commercial preparations of U-46619, and its distinct biological activity as a TP receptor agonist has been sparsely characterized. One study noted that this compound is about half as potent as the 5-cis version in inhibiting prostaglandin E synthase.[1] Therefore, the data, protocols, and pathways described herein are based on studies using the well-characterized (5Z)-U-46619, a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2 and a selective TP receptor agonist.[2] Researchers should be aware of the potential for isomeric impurities in their reagents and the possible functional differences.

Core Concepts

U-46619 is a valuable research tool due to its stability and high potency as a Thromboxane A2 (TXA2) mimetic.[3] Unlike the endogenously produced TXA2, which is highly unstable, U-46619 allows for controlled and reproducible experimental conditions to investigate the physiological and pathophysiological roles of TP receptor activation.[2] Its primary research applications include the study of platelet aggregation, smooth muscle contraction (particularly in vascular and airway tissues), and the elucidation of TP receptor-mediated signaling pathways.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of U-46619 activity at the TP receptor across various experimental systems.

ParameterValueSpecies/SystemReference
EC₅₀ (Platelet Aggregation)1.31 µMHuman Platelets[4]
EC₅₀ (Platelet Shape Change)0.035 µMHuman Platelets[4]
EC₅₀ (Serotonin Release)0.536 µMHuman Platelets[4]
EC₅₀ (Fibrinogen Receptor Binding)0.53 µMHuman Platelets[4]
EC₅₀ (MLCP Phosphorylation)0.057 µMHuman Platelets[4]
EC₅₀ (General TP Agonism)0.035 µMIn vitro preparations

Signaling Pathways

Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events primarily through the coupling to Gαq and Gα12/13 families of G proteins.

TP Receptor Gαq Signaling Pathway

Gq_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gαq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response_Gq Platelet Shape Change, Granule Secretion, Smooth Muscle Contraction Ca2->Cellular_Response_Gq Leads to PKC->Cellular_Response_Gq Leads to

Caption: U-46619 activates the Gαq pathway via TP receptors.

TP Receptor Gα12/13 Signaling Pathway

G1213_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds G1213 Gα12/13 TP_Receptor->G1213 Activates RhoGEF RhoGEF (e.g., PDZ-RhoGEF, LARG) G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK Rho-associated kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Cellular_Response_G1213 Stress Fiber Formation, Smooth Muscle Contraction, Platelet Shape Change MLC_P->Cellular_Response_G1213 Leads to Experimental_Workflow cluster_platelet Platelet Aggregation Assay cluster_vaso Vasoconstriction Assay P_Start Isolate Platelet-Rich Plasma (PRP) P_Adjust Adjust Platelet Count P_Start->P_Adjust P_Equilibrate Equilibrate in Aggregometer at 37°C P_Adjust->P_Equilibrate P_Add Add U-46619 P_Equilibrate->P_Add P_Record Record Aggregation P_Add->P_Record V_Start Isolate Arterial Rings V_Mount Mount in Wire Myograph V_Start->V_Mount V_Equilibrate Equilibrate and Test Viability (KCI) V_Mount->V_Equilibrate V_Add Add Cumulative Doses of U-46619 V_Equilibrate->V_Add V_Record Record Isometric Tension V_Add->V_Record

References

5-trans U-46619 and Prostaglandin E Synthase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between 5-trans U-46619 and the inhibition of prostaglandin E synthase (PGES), a critical enzyme in the inflammatory pathway. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes key signaling cascades to support further research and development in this area.

Introduction: The Intersection of Thromboxane Analogs and Prostaglandin Synthesis

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1][2] It is widely used in research to mimic the effects of thromboxane A2, a key mediator of platelet aggregation and vasoconstriction.[1] Commercial preparations of U-46619 often contain its geometric isomer, this compound, as a minor impurity. While the primary pharmacological activity of U-46619 is mediated through TP receptor activation, there is evidence, albeit with some conflicting reports, that its isomers may interact with other components of the eicosanoid pathway, notably microsomal prostaglandin E synthase-1 (mPGES-1).

mPGES-1 is a terminal synthase that catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.[3][4] As such, inhibitors of mPGES-1 are of significant interest as potential anti-inflammatory therapeutics with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[4][5]

This guide delves into the specific, though limited, evidence for the inhibition of prostaglandin E synthase by this compound and its more common cis-isomer.

Quantitative Data on Prostaglandin E Synthase Inhibition

The direct investigation of this compound as a prostaglandin E synthase inhibitor is limited. A key study by Quraishi et al. (2002) is often cited in this context. However, a review of the available literature reveals conflicting information regarding the inhibitory activity of U-46619 isomers. One secondary source suggests that this compound is approximately half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version (U-46619). Conversely, another review article explicitly states that U-46619 (the 5-cis isomer) fails to inhibit mPGES-1.[6]

Due to the inability to access the full text of the primary study by Quraishi et al., definitive IC50 values for this compound and U-46619 against mPGES-1 cannot be provided at this time. To provide a comparative context, the following table summarizes the inhibitory activities of other known mPGES-1 inhibitors.

Table 1: Inhibitory Potency of Selected Compounds against mPGES-1

CompoundIC50 (Enzyme Assay)IC50 (Cell-based/Whole Blood Assay)Reference
MF63 1 nM (human)0.42 µM (A549 cells), 1.3 µM (HWB)[3]
Compound III 0.09 µM (human)-[3]
PBCH -60 nM (RAW264.7 cells), 428.64 nM (HWB)[3]
MK-886 1.6 µM-[7]
NS-398 20 µM0.0528 µM (equine leukocytes)[3][7]
Indomethacin -0.0159 µM (equine leukocytes)[7]
Sulindac (active metabolite) 80 µM-[7]

HWB: Human Whole Blood

Signaling Pathways

To understand the broader context of the molecules discussed, the following diagrams illustrate the key signaling pathways involved.

Prostaglandin E2 Biosynthesis Pathway

The synthesis of PGE2 from arachidonic acid involves a multi-step enzymatic cascade.

PGE2_Biosynthesis cluster_synthesis PGE2 Synthesis Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGG2 PGG2 AA->PGG2 PGH2 PGH2 PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 PLA2 PLA2->Membrane COX COX-1 / COX-2 COX->AA mPGES1 mPGES-1 mPGES1->PGH2

Caption: The enzymatic cascade of Prostaglandin E2 (PGE2) synthesis.

U-46619-Mediated Thromboxane A2 Receptor Signaling

U-46619, as a thromboxane A2 analog, activates the TP receptor, which can signal through multiple G-protein-coupled pathways.

TP_Receptor_Signaling cluster_receptor TP Receptor Activation cluster_gq Gq Pathway cluster_g13 G13 Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Rho_Kinase Rho Kinase RhoA->Rho_Kinase Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Vasoconstriction Vasoconstriction Rho_Kinase->Vasoconstriction

Caption: U-46619 activates Gq and G13 pathways via the TP receptor.

Experimental Protocols

The following provides a general yet detailed protocol for assessing the inhibitory activity of compounds against mPGES-1, based on common methodologies in the field. The specific protocol from the Quraishi et al. (2002) paper may have variations.

In Vitro mPGES-1 Inhibition Assay using HPLC

Objective: To determine the in vitro inhibitory potency of a test compound against human mPGES-1 by measuring the enzymatic conversion of PGH2 to PGE2.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Test compound (e.g., this compound)

  • Glutathione (GSH)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert remaining PGH2 to PGF2α)

  • Internal standard (e.g., a stable prostaglandin analog not endogenously formed)

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

  • HPLC system with a UV or mass spectrometry detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the reaction buffer.

    • Prepare the reaction buffer containing a final concentration of GSH (typically 1-5 mM).

    • Keep the PGH2 stock solution frozen at -80 °C until immediately before use.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, a specific amount of recombinant mPGES-1 enzyme, and the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 4 °C or room temperature).

    • Initiate the enzymatic reaction by adding a known concentration of PGH2 (typically in the low micromolar range).

    • Allow the reaction to proceed for a short, defined time (e.g., 1-5 minutes) to ensure linear product formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding the stop solution.

    • Add the internal standard to each sample.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the prostaglandins from the reaction mixture.

    • Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the prostaglandins using a C18 column with a suitable gradient of mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

    • Detect and quantify the amount of PGE2 formed based on its retention time and peak area relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The available evidence regarding the inhibition of prostaglandin E synthase by this compound is limited and presents some contradictions. While its primary role as a potent TP receptor agonist is well-established, its off-target effects on mPGES-1 require further, more definitive investigation. The conflicting reports underscore the necessity of accessing and critically evaluating the primary literature.

For researchers in drug development, the potential for a thromboxane analog to inhibit a key inflammatory enzyme, even if moderate, warrants clarification. Future studies should focus on:

  • Definitive IC50 Determination: A thorough investigation to determine the IC50 values of both this compound and its 5-cis isomer against mPGES-1 is crucial to resolve the existing discrepancies.

  • Mechanism of Inhibition: Elucidating the mode of inhibition (e.g., competitive, non-competitive) would provide valuable insights into the structure-activity relationship.

  • Selectivity Profiling: Assessing the selectivity of these compounds against other prostaglandin synthases and COX enzymes would be essential to understand their overall pharmacological profile.

A clearer understanding of the interaction between U-46619 isomers and prostaglandin E synthase will not only refine our knowledge of this widely used research tool but could also inform the design of novel anti-inflammatory agents.

References

Methodological & Application

Application Notes and Protocols for Platelet Aggregation Induced by 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the potent platelet agonist thromboxane A2 (TXA2).[1] Due to the short half-life of TXA2, U-46619 serves as a reliable tool in the in vitro study of platelet function, particularly in the investigation of platelet aggregation and activation pathways.[1][2] It exerts its effects by binding to and activating the thromboxane A2 (TP) receptor on the platelet surface, initiating a signaling cascade that leads to platelet shape change, degranulation, and aggregation.[3] Understanding the experimental protocols involving U-46619 is crucial for researchers in hematology, cardiovascular disease, and drug development targeting platelet-mediated thrombosis.[1]

These application notes provide a detailed protocol for inducing platelet aggregation using U-46619, methods for data analysis, and an overview of the associated signaling pathways.

Data Presentation

Table 1: U-46619 Concentration and Platelet Aggregation
U-46619 ConcentrationPlatelet Aggregation (%)NotesReference
50 nM (+ 10 µM epinephrine)Synergistic aggregationLow concentrations of U-46619 can synergize with other agonists.[4]
0.3 µMInduces ERK2 phosphorylationEffective concentration for signaling studies.[5]
1.0 µmol/LRecommended for LTAConsensus guideline concentration for platelet function testing.[6]
1.3 µMInduces aggregationConcentration used in studies investigating the effects of other agents on U-46619-induced aggregation.[7]
1 µM - 3 µMDose-dependent aggregationIncreasing concentrations lead to a greater aggregation response.[8]
Table 2: ATP Release in Response to U-46619
U-46619 ConcentrationConditionATP ReleaseNotesReference
1 µMControlTwo waves of ATP releaseU-46619 induces a biphasic secretion of dense granules.[9]
1 µM+ 10 µM 2MeSAMP (P2Y12 antagonist)Second wave inhibitedDemonstrates the role of ADP in the second wave of secretion.[9]
1 µM+ 1 unit/ml apyrase (ADP scavenger)Second wave inhibitedConfirms the dependency of the second wave on secreted ADP.[9]

Experimental Protocols

Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the standard procedure for measuring platelet aggregation in platelet-rich plasma (PRP) induced by U-46619 using a light transmission aggregometer. LTA is considered the gold standard for in vitro assessment of platelet function.[10]

Materials:

  • Freshly drawn human whole blood

  • 3.2% (0.105 M) buffered sodium citrate anticoagulant

  • U-46619 stock solution (e.g., 100 µM in a suitable solvent)[2]

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant). Samples should be processed within 4 hours and kept at room temperature to avoid platelet activation.[11]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature (20°C).[11]

    • Carefully aspirate the upper layer, which is the PRP, and transfer it to a clean plastic tube.

    • Store the PRP at room temperature.[11]

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a higher speed (e.g., 2700 x g for 15 minutes) to pellet the remaining cellular components.[11]

    • Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment (Optional but Recommended):

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 250,000 platelets/µL) using autologous PPP.[12]

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Place a cuvette containing PPP to set the 100% light transmission (aggregation) baseline.

    • Place a cuvette with PRP to set the 0% light transmission (no aggregation) baseline.

  • Aggregation Assay:

    • Pipette the required volume of PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for a few minutes with stirring (typically 1000-1200 rpm).

    • Add the desired final concentration of U-46619 to the PRP. A common final concentration is 1.0 µmol/L.[6] The volume of the agonist added should not exceed 1/10th of the PRP volume.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.

  • Data Analysis:

    • The aggregometer software will generate an aggregation curve.

    • The maximum percentage of aggregation is determined from the curve.

Protocol 2: ATP Release Assay (Lumi-Aggregometry)

This protocol measures the release of ATP from platelet-dense granules, which occurs concurrently with aggregation. This is often performed using a lumi-aggregometer that simultaneously measures both parameters.

Materials:

  • Same as Protocol 1

  • Luciferin/luciferase reagent

  • Lumi-Aggregometer

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Aggregation and ATP Release Assay:

    • Pipette the required volume of PRP into a lumi-aggregometer cuvette with a stir bar.

    • Add the luciferin/luciferase reagent to the PRP and incubate as per the manufacturer's instructions.

    • Place the cuvette in the lumi-aggregometer at 37°C with stirring.

    • Add the desired final concentration of U-46619.

    • Simultaneously record both light transmission (aggregation) and luminescence (ATP release) over time.

  • Data Analysis:

    • Quantify the amount of ATP released by comparing the luminescence signal to an ATP standard curve.

    • Analyze the kinetics of ATP release, noting the characteristic two waves induced by U-46619.[9]

Signaling Pathways and Workflows

U-46619-Induced Platelet Aggregation Signaling Pathway

G U-46619 Signaling Pathway in Platelets U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Shape_Change Shape Change Ca2_release->Shape_Change Granule_Secretion Dense Granule Secretion (ADP, ATP) Ca2_release->Granule_Secretion PKC->Granule_Secretion Aggregation Platelet Aggregation Shape_Change->Aggregation ADP ADP Granule_Secretion->ADP Granule_Secretion->Aggregation Initial Wave P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC_inhibition Adenylate Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Aggregation_Amplification Aggregation Amplification cAMP_decrease->Aggregation_Amplification Aggregation_Amplification->Aggregation Second Wave

Caption: U-46619 signaling cascade in platelets.

Experimental Workflow for U-46619 Induced Platelet Aggregation

G Experimental Workflow: U-46619 Platelet Aggregation start Start blood_collection Collect Whole Blood (3.2% Sodium Citrate) start->blood_collection prp_prep Prepare PRP (Centrifuge 150-200g, 10-15 min) blood_collection->prp_prep ppp_prep Prepare PPP (Centrifuge >2500g, 15 min) blood_collection->ppp_prep aggregometer_setup Setup Aggregometer (37°C) Calibrate with PRP (0%) and PPP (100%) prp_prep->aggregometer_setup ppp_prep->aggregometer_setup prp_incubation Incubate PRP in Cuvette (with stir bar) aggregometer_setup->prp_incubation add_agonist Add U-46619 prp_incubation->add_agonist record_aggregation Record Light Transmission (5-10 minutes) add_agonist->record_aggregation data_analysis Analyze Aggregation Curve (Max % Aggregation) record_aggregation->data_analysis end End data_analysis->end

Caption: Workflow for LTA platelet aggregation assay.

References

Application Notes and Protocols for "5-trans U-46619" in Vascular Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the potent vasoconstrictor thromboxane A2 (TXA2).[1][2] It functions as a selective and potent agonist for the thromboxane A2 receptor (TP receptor), a G-protein-coupled receptor found on vascular smooth muscle cells.[1][3][4] Activation of the TP receptor by U-46619 initiates a signaling cascade that leads to a robust and sustained contraction of vascular smooth muscle, making it an invaluable tool in the study of vascular physiology and pharmacology.[3][5][6] These application notes provide detailed protocols and data for utilizing this compound in vascular smooth muscle contraction assays, aiding in the investigation of vascular function and the development of novel therapeutics.

Mechanism of Action

U-46619-induced vascular smooth muscle contraction is primarily mediated through the activation of TP receptors, which couples to Gq/11 proteins.[6] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+).[3][5] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, cross-bridge cycling, and ultimately, smooth muscle contraction.[5][6] Additionally, a Rho-kinase-mediated pathway contributes to Ca2+ sensitization of the contractile machinery.[3][6]

Signaling Pathway Diagram

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq11 Gq/11 TP_Receptor->Gq11 activates Ca_channel Ca²⁺ Channel TP_Receptor->Ca_channel activates PLC PLC Gq11->PLC activates RhoA RhoA Gq11->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R binds PKC PKC DAG->PKC activates ROCK ROCK RhoA->ROCK activates Inh_MLCP Inhibition of MLCP ROCK->Inh_MLCP Ca_Cytosol ↑ [Ca²⁺]i Ca_channel->Ca_Cytosol Ext_Ca Extracellular Ca²⁺ Ext_Ca->Ca_channel influx SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ IP3R->Ca_SR releases Ca_SR->Ca_Cytosol MLC Myosin Light Chain (MLC) Ca_Cytosol->MLC activates MLCK Contraction Contraction PKC->Contraction pMLC pMLC MLC->pMLC phosphorylation pMLC->Contraction MLCP MLCP MLCP->pMLC dephosphorylates Inh_MLCP->MLCP Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Vessel Dissection Cleaning Remove Connective Tissue Dissection->Cleaning Rings Cut into Rings (2-3 mm) Cleaning->Rings Mounting Mount in Myograph Rings->Mounting Equilibration Equilibrate (60-90 min) under optimal tension Mounting->Equilibration Viability Viability Check (High K⁺) Equilibration->Viability Washout Washout to Baseline Viability->Washout CRC Cumulative U-46619 Concentration-Response Curve Washout->CRC Normalization Normalize Data (% of Max) CRC->Normalization Plotting Plot Concentration-Response Normalization->Plotting EC50 Calculate EC50 Plotting->EC50

References

Application Notes and Protocols: 5-trans U-46619 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of 5-trans U-46619 solutions to ensure optimal stability and performance in research applications.

Introduction

This compound is a stable analog of the endoperoxide prostaglandin H2 and a potent thromboxane A2 (TP) receptor agonist.[1] It is widely used in research to study platelet aggregation, vascular smooth muscle contraction, and various signaling pathways.[1][2] Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility
Dimethylformamide (DMF)100 mg/mL[1]
Dimethyl sulfoxide (DMSO)100 mg/mL[1][2]
Ethanol100 mg/mL[1][2]
PBS (pH 7.2)1 mg/mL[1] to 2 mg/mL[2][3]
Methyl AcetateSupplied as a 10 mg/mL solution[1]
Table 2: Stability and Storage of this compound
FormStorage TemperatureStabilityNotes
Neat Oil-20°C≥ 2 years[1]Keep tightly sealed in a dry environment.[4]
Solution in Methyl Acetate-20°C≥ 1 year[3]Commercially available formulation.[1][4]
Stock solution in organic solvents (e.g., DMSO, Ethanol)-20°CCan be stored for several months.[2]For longer-term storage (-80°C), can be used within 6 months.[5][6]
Aqueous Solution (e.g., in PBS)2-8°CNot recommended for more than one day.[3]Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions in Organic Solvents

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (neat oil or solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved.

  • For higher concentrations or if dissolution is slow, sonicate the solution in an ultrasonic bath for a few minutes.[2][5][6]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed amber vials.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the organic stock solution into an aqueous buffer for immediate use in experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS, pH 7.2) or other desired aqueous buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thaw a single aliquot of the this compound organic stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous buffer.

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure proper mixing and prevent precipitation.

  • Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[3]

Mandatory Visualization

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor binds & activates G_Protein Gq/G12/13 TP_Receptor->G_Protein activates p38MAPK p38 MAPK TP_Receptor->p38MAPK activates ERK12 ERK1/2 TP_Receptor->ERK12 activates PLC Phospholipase C (PLC) G_Protein->PLC RhoA RhoA G_Protein->RhoA Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Vasoconstriction, Cell Differentiation) PLC->Cellular_Response RhoA->Cellular_Response p38MAPK->Cellular_Response ERK12->Cellular_Response

Caption: Signaling pathway of this compound.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Start Start: this compound (Neat) Weigh Weigh Compound Start->Weigh Add_Solvent Add Organic Solvent (DMSO, Ethanol) Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Stock Store at -20°C or -80°C Aliquot->Store_Stock Thaw Thaw Stock Aliquot Store_Stock->Thaw For Experiment Dilute Dilute in Aqueous Buffer (e.g., PBS) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for In Vitro Assay Development Using "5-trans U-46619"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"5-trans U-46619" is the trans isomer of the well-known thromboxane A2 (TP) receptor agonist, U-46619. Unlike its cis-isomer, "this compound" has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. The selective inhibition of mPGES-1 is a contemporary strategy in the development of anti-inflammatory therapeutics with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.

These application notes provide a comprehensive guide for the development of in vitro assays to characterize the inhibitory activity of "this compound" and other potential mPGES-1 inhibitors. It is important to note that while "this compound" is documented as an mPGES-1 inhibitor, some commercial sources may still inaccurately list it as a TP receptor agonist. Furthermore, available data suggests that "this compound" is a relatively weak inhibitor of mPGES-1, with one study indicating less than 20% inhibition at a concentration of 10 µM. Therefore, the provided protocols are designed to accommodate the assessment of both weak and potent inhibitors.

Prostaglandin E2 Synthesis Signaling Pathway

The enzymatic cascade leading to the production of PGE2 is a critical pathway in inflammation. It begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX enzymes. Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. "this compound" exerts its effect by inhibiting this final step.

PGE2_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid:e->PGH2:w PGE2 Prostaglandin E2 (PGE2) PGH2:e->PGE2:w COX COX-1 / COX-2 COX->PGH2 Catalyzes mPGES1 mPGES-1 mPGES1->PGE2 Catalyzes Inhibitor This compound Inhibitor->mPGES1 Inhibits

Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound on mPGES-1.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for "this compound" in an in vitro mPGES-1 inhibition assay. Researchers should generate their own data to confirm these values.

CompoundTargetAssay TypeIC50 (µM)Maximum Inhibition (%)
This compound mPGES-1Cell-Free (Recombinant Human)> 10< 20 at 10 µM
Control Inhibitor mPGES-1Cell-Free (Recombinant Human)0.598

Experimental Protocols

Protocol 1: In Vitro Cell-Free mPGES-1 Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory potential of "this compound" on recombinant human mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • "this compound"

  • Known mPGES-1 inhibitor (positive control)

  • Assay Buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

  • Stop Solution (e.g., 1 M HCl)

  • PGE2 ELISA Kit

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant human mPGES-1 in ice-cold Assay Buffer to the desired working concentration.

  • Reaction Setup:

    • Add 20 µL of the serially diluted "this compound", positive control, or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the diluted mPGES-1 enzyme solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of PGH2 substrate to each well to start the reaction. The final volume should be 50 µL.

  • Incubation: Incubate the plate for a defined period (e.g., 60 seconds) at 37°C.

  • Stop Reaction: Terminate the reaction by adding 10 µL of Stop Solution to each well.

  • PGE2 Quantification: Determine the concentration of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of "this compound" using the following formula: % Inhibition = 100 x [1 - (Sample PGE2 - Blank) / (Vehicle Control PGE2 - Blank)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for mPGES-1 Inhibition Assay

mPGES1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Add_Inhibitor Add Inhibitor/Vehicle to 96-well Plate Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute Recombinant mPGES-1 Add_Enzyme Add mPGES-1 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare PGH2 Substrate Initiate_Reaction Add PGH2 Substrate Substrate_Prep->Initiate_Reaction Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 15 min at Room Temperature Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate Incubate for 60 sec at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction PGE2_Quant Quantify PGE2 using ELISA Stop_Reaction->PGE2_Quant Calc_Inhibition Calculate % Inhibition PGE2_Quant->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Step-by-step experimental workflow for the in vitro cell-free mPGES-1 inhibition assay.

Concluding Remarks

The provided application notes and protocols offer a foundational framework for the in vitro characterization of "this compound" as a microsomal prostaglandin E2 synthase-1 inhibitor. Given its reported weak activity, careful optimization of assay conditions, such as enzyme and substrate concentrations, may be necessary to accurately determine its inhibitory profile. Researchers are encouraged to include appropriate positive and negative controls in all experiments to ensure data validity. Further investigation into the selectivity of "this compound" against other prostanoid synthases and its potential off-target effects, including any residual activity at the TP receptor, would provide a more complete pharmacological characterization.

Application Notes and Protocols for Induction of Experimental Pulmonary Hypertension using 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-trans U-46619, a stable thromboxane A2 (TXA2) analog, to induce acute and reversible pulmonary hypertension (PH) in preclinical animal models. This model is particularly valuable for studying the pathophysiology of PH and for the preclinical evaluation of novel therapeutic agents.

Introduction

This compound is a potent vasoconstrictor that acts as a selective agonist for the thromboxane A2 (TP) receptor.[1][2] Activation of the TP receptor in pulmonary artery smooth muscle cells initiates a signaling cascade that leads to a rapid and sustained increase in pulmonary vascular resistance, thereby elevating pulmonary arterial pressure.[3][4] The effects of U-46619 are dose-dependent and reversible, making it an excellent tool for creating stable and controlled models of acute pulmonary hypertension.[5][6]

Mechanism of Action

U-46619 mimics the action of the endogenous prostanoid, thromboxane A2. Upon binding to the G-protein coupled TP receptor on vascular smooth muscle cells, it activates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). A key downstream effector is the RhoA/Rho-kinase (ROCK) signaling pathway, which increases the calcium sensitivity of the contractile apparatus, leading to potent and sustained vasoconstriction.[3][4]

Data Presentation

Hemodynamic Effects of U-46619 Infusion in Swine

The following table summarizes the hemodynamic parameters recorded at baseline and during U-46619-induced pulmonary hypertension in a porcine model. This data is aggregated from multiple studies to provide a representative overview.

ParameterBaseline (Mean ± SD)U-46619 Infusion (Mean ± SD)Percentage Change
Mean Pulmonary Arterial Pressure (mPAP)22.8 ± 0.8 mmHg47.2 ± 1.7 mmHg+107%
Cardiac Output (CO)91.3 ± 2.9 ml/s63.0 ± 4.2 ml/s-31%
Pulmonary Vascular Resistance (PVR)Varies by studySignificantly Increased-
Mean Arterial Pressure (MAP)Stable to slightly increasedStable to slightly increased-
Heart Rate (HR)123 ± 3.4 beats/min137 ± 4.1 beats/min+11%

Data compiled from studies in anesthetized pigs.[7][8][9] The exact values can vary based on the specific experimental setup, anesthetic regimen, and individual animal response.

Dose-Ranging Effects of U-46619 in a Porcine Model

This table illustrates a stepwise dose-infusion protocol and the corresponding hemodynamic responses, highlighting the dose-dependent nature of U-46619's effects.

U-46619 Infusion Rate (µg/kg/min)Target Mean Pulmonary Arterial Pressure (mPAP)Observations
0.025 - 0.075Gradual increase towards targetStable systemic blood pressure.[9]
0.1 - 0.2~40 mmHgTarget mPAP achieved, but risk of systemic hypotension in some animals.[9]
> 0.2> 40 mmHgIncreased risk of severe systemic hypotension and cardiac decompensation.[9][10]

This protocol is based on a study in Landrace pigs and may require adjustment for other breeds or species.[9]

Experimental Protocols

Protocol 1: Preparation of U-46619 for In Vivo Infusion

Materials:

  • U-46619 (typically supplied in a solution of methyl acetate)[11]

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Anhydrous ethanol or DMSO

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile vials and syringes

Procedure:

  • Under a gentle stream of sterile, inert gas, carefully evaporate the methyl acetate solvent from the desired amount of U-46619.[11]

  • Immediately reconstitute the dried U-46619 in a small volume of anhydrous ethanol or DMSO. The solubility in these solvents is approximately 100 mg/ml.[11]

  • For the final infusion solution, further dilute the stock solution with sterile saline or PBS to the desired final concentration. The solubility of U-46619 in aqueous buffers like PBS (pH 7.2) is approximately 1 mg/ml.[11]

  • It is recommended to prepare the aqueous solution fresh on the day of the experiment and not to store it for more than one day to ensure stability and potency.[11]

Protocol 2: Induction of Acute Pulmonary Hypertension in a Swine Model

Animal Model:

  • Male Landrace pigs (or similar breed), 30-40 kg body weight.[9]

Anesthesia and Instrumentation:

  • Anesthetize the animal using a standard, approved protocol (e.g., ketamine/xylazine induction followed by isoflurane maintenance).

  • Intubate and mechanically ventilate the animal.

  • Surgically place catheters for hemodynamic monitoring:

    • A pulmonary artery catheter (e.g., Swan-Ganz) via the jugular vein for measuring pulmonary arterial pressure (PAP), and cardiac output (CO).

    • An arterial line in the femoral or carotid artery for continuous monitoring of systemic arterial pressure.

    • A central venous catheter for drug administration.

U-46619 Infusion Protocol:

  • Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters for at least 30 minutes.

  • Begin a continuous intravenous infusion of U-46619 at a low dose (e.g., 0.025 µg/kg/min).[9]

  • Increase the infusion rate in a stepwise manner every 5-10 minutes (e.g., 0.025, 0.05, 0.075, 0.1, 0.12, 0.15, 0.175 µg/kg/min) until the target mean pulmonary arterial pressure (mPAP) of approximately 40 mmHg is reached and stable.[9]

  • Maintain the infusion at the rate that achieves the target mPAP for the duration of the experimental intervention.

  • Continuously monitor all hemodynamic parameters throughout the infusion period.

Reversibility:

  • Upon cessation of the U-46619 infusion, hemodynamic parameters are expected to return to near-baseline levels within 15-30 minutes.[5][12]

Mandatory Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC RhoA RhoA Gq_Protein->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP_Inhibition Inhibition of MLCP ROCK->MLCP_Inhibition MLCP_Inhibition->Vasoconstriction

Caption: U-46619 signaling pathway leading to vasoconstriction.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia & Instrumentation) Baseline Baseline Hemodynamic Recording (30 min) Animal_Prep->Baseline U46619_Infusion Stepwise U-46619 Infusion (0.025 - 0.2 µg/kg/min) Baseline->U46619_Infusion Target_PH Achieve and Maintain Target mPAP (~40 mmHg) U46619_Infusion->Target_PH Intervention Experimental Intervention (e.g., Drug Administration) Target_PH->Intervention Monitoring Continuous Hemodynamic Monitoring Target_PH->Monitoring Intervention->Monitoring Recovery Infusion Cessation & Recovery Monitoring->Recovery Logical_Relationship U46619 U-46619 Administration TP_Activation TP Receptor Activation U46619->TP_Activation Signaling_Cascade Intracellular Signaling (PLC, RhoA/ROCK) TP_Activation->Signaling_Cascade Vasoconstriction Pulmonary Vasoconstriction Signaling_Cascade->Vasoconstriction PVR_Increase Increased PVR Vasoconstriction->PVR_Increase PH Pulmonary Hypertension (Increased mPAP) PVR_Increase->PH

References

Application Notes and Protocols for U-46619 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1][2] It functions as a potent thromboxane A2 (TXA2) receptor (TP receptor) agonist and is widely utilized in research to study TXA2-mediated signaling pathways.[1][3] Thromboxane A2 is a biologically active metabolite of arachidonic acid implicated in a range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[4][5] U-46619 mimics these effects, making it a valuable tool for investigating cardiovascular diseases, cancer, and other conditions where TXA2 signaling is relevant.[4][5]

This document provides detailed protocols for the application of U-46619 in cell culture, including methods for assessing downstream signaling events and cellular responses.

Mechanism of Action

U-46619 binds to and activates the TP receptor, a G-protein-coupled receptor (GPCR).[4][6] In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[4][5] Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G13.[7]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[8] DAG, along with the increased [Ca2+]i, activates protein kinase C (PKC).[9]

  • G13 Pathway: Activation of G13 stimulates the RhoA signaling pathway, which is crucial for cytoskeletal rearrangements and smooth muscle contraction.[3][10]

Downstream of these initial events, U-46619 can activate various mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) 1/2 and p38 MAPK pathways.[11][12]

U46619_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_cytosol Cytosol cluster_cellular_response Cellular Response U46619 U-46619 TP_Receptor TP Receptor (TPα/TPβ) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA Activation G13->RhoA activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Response Platelet Aggregation Vasoconstriction Cell Proliferation Cell Migration Ca_release->Response ERK ERK1/2 Activation PKC->ERK activates p38 p38 MAPK Activation PKC->p38 activates RhoA->ERK activates RhoA->Response ERK->Response p38->Response

Caption: U-46619 signaling pathway.

Data Presentation: Effective Concentrations of U-46619

The effective concentration of U-46619 varies depending on the cell type and the biological response being measured. The following table summarizes key quantitative data from the literature.

Cell Type/TissueBiological ResponseEC50 / Effective ConcentrationReference(s)
Human Vascular Smooth Muscle Cells45Ca2+ EffluxEC50: 398 ± 26 nM[13]
Rat Aortic Smooth Muscle CellsIncreased Cytosolic Ca2+EC50: 49 ± 14 nM[8]
Rat Aortic RingsContractionEC50: 28 ± 2 nM[8]
Human PlateletsPlatelet AggregationEC50: 0.58 µM (or 1.31 µM)[3][14]
Human PlateletsShape ChangeEC50: 0.013 µM[3]
Human PlateletsSerotonin ReleaseEC50: 0.54 ± 0.13 µM[14]
HEK293 cells (expressing TPα/TPβ)ERK1/2 ActivationEffective at 100 nM[15]
HEK293 cells (expressing TP receptor)Increased Intracellular Ca2+EC50: 56 ± 7 nM[16]
Human Induced Pluripotent Stem Cells (hiPSCs)Differentiation to Endothelial CellsOptimal at 1 µM[11]
BV2 Microglial CellsERK ActivationDose-dependent (0.1–10 µM)[12]
Porcine Aortic Smooth Muscle CellsCox-2 InductionSubmaximal at 300 nM[17]
Rat Small Airways (<250 µm)BronchoconstrictionEC50: 6.9 nM[18]
Rat Large Airways (>420 µm)BronchoconstrictionEC50: 66 nM[18]

Experimental Protocols

General Protocol for Cell Treatment with U-46619

This protocol provides a general guideline for treating cultured cells with U-46619. Specific parameters such as cell seeding density, serum conditions, and treatment duration should be optimized for each cell line and experimental goal.

Materials:

  • U-46619 stock solution (e.g., 10 mg/mL in methyl acetate, as supplied by vendors).[2]

  • Appropriate cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS), if required

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional but Recommended): For signaling studies (e.g., MAPK activation), it is often necessary to serum-starve the cells to reduce basal signaling activity. Once cells reach the desired confluency, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Preparation of U-46619 Working Solution:

    • Note: U-46619 is typically supplied in an organic solvent like methyl acetate.[2] It is sparingly soluble in aqueous buffers.[2]

    • To prepare a stock solution, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be dissolved in a solvent like ethanol or DMSO to a high concentration (e.g., 10 mM).[2]

    • Prepare fresh working solutions by diluting the stock solution in the appropriate serum-free medium or buffer immediately before use.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the U-46619 working solution to the cells. Include a vehicle control (medium containing the same final concentration of the solvent used for the U-46619 stock, e.g., 0.1% DMSO).

    • Incubate the cells for the desired period (e.g., 5 minutes to 24 hours, depending on the endpoint).

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting, calcium imaging, or a cell migration assay.

Protocol for Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to U-46619 treatment using a fluorescent calcium indicator like Fura-2.

Materials:

  • Cells grown on glass coverslips or in black-walled, clear-bottom 96-well plates

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • U-46619 working solutions

  • Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

Procedure:

  • Cell Seeding: Plate cells on an appropriate imaging surface and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to facilitate dye entry into the cells.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Measurement:

    • Place the plate or coverslip in the fluorescence imaging system.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add the U-46619 working solution and continue to record the fluorescence signal.

    • For Fura-2, measure the emission at 510 nm while alternating excitation between ~340 nm and ~380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

    • For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

  • Data Analysis: Plot the change in fluorescence ratio or intensity over time. The peak response following U-46619 addition reflects the mobilization of intracellular calcium.[8][19]

Protocol for Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of activated (phosphorylated) ERK1/2 in response to U-46619 treatment.

Materials:

  • Cells cultured in 6-well plates

  • U-46619 working solutions

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat serum-starved cells with various concentrations of U-46619 or for various time points (e.g., 0, 2, 5, 10, 30 minutes) as described in the general protocol.[12][15]

  • Cell Lysis:

    • After treatment, place the plate on ice and quickly wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Re-probing for Total ERK:

    • To normalize for protein loading, strip the membrane and re-probe it with the anti-total-ERK1/2 antibody, following the same steps as above.[20]

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the t-ERK signal.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of U-46619.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in Appropriate Vessel culture Culture to 70-80% Confluency start->culture starve Serum Starve (12-24h, optional) culture->starve prepare_u46619 Prepare U-46619 Working Solutions (and vehicle control) starve->prepare_u46619 treat Treat Cells with U-46619 or Vehicle prepare_u46619->treat analysis_choice Select Downstream Assay treat->analysis_choice calcium_assay Calcium Mobilization Assay analysis_choice->calcium_assay Real-time signaling western_blot Western Blot (e.g., p-ERK) analysis_choice->western_blot Protein activation migration_assay Cell Migration/ Wound Healing Assay analysis_choice->migration_assay Functional response other_assay Other Assays (e.g., Proliferation, Aggregation) analysis_choice->other_assay Other responses data_analysis Data Acquisition & Analysis calcium_assay->data_analysis western_blot->data_analysis migration_assay->data_analysis other_assay->data_analysis

Caption: Experimental workflow for U-46619 treatment.

References

Application Notes and Protocols: 5-trans U-46619 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619, an isomer of the potent thromboxane A2 (TXA2) receptor agonist U-46619, presents a distinct pharmacological profile that makes it a valuable tool for high-throughput screening (HTS) campaigns targeting microsomal prostaglandin E synthase-1 (mPGES-1). While its parent compound, U-46619, is primarily utilized to study TXA2 receptor signaling, this compound has been identified as an inhibitor of mPGES-1, an enzyme critically involved in the inflammatory cascade. This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to discover and characterize novel mPGES-1 inhibitors.

mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. Consequently, the development of selective mPGES-1 inhibitors is a major focus in the search for new anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action and Signaling Pathway

This compound acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By inhibiting mPGES-1, this compound reduces the production of PGE2, a key mediator of inflammation and pain. The biological activity of this compound has been found to be about half as potent as an inhibitor of Prostaglandin E synthase as the 5-cis version of U-46619.

The following diagram illustrates the enzymatic pathway leading to the production of PGE2 and the point of inhibition by this compound.

PGE2_Synthesis_Pathway Prostaglandin E2 (PGE2) Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor This compound Inhibitor->mPGES1

Caption: PGE2 Synthesis Pathway and Inhibition Point.

Quantitative Data

The following table summarizes the known quantitative data for this compound and its parent compound for comparative purposes.

CompoundTargetActivityValueReference
This compound Microsomal Prostaglandin E Synthase (mPGES)InhibitionApproximately half the potency of the 5-cis isomer
U-46619Thromboxane A2 (TP) ReceptorAgonistEC50 = 0.035 µM

High-Throughput Screening Application

This compound can be employed as a reference inhibitor in HTS campaigns aimed at identifying novel mPGES-1 inhibitors. Its utility lies in its ability to provide a positive control for assay validation and for comparative analysis of the potency of hit compounds.

Assay Principle

A common HTS approach for mPGES-1 is a competitive immunoassay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF). The assay measures the amount of PGE2 produced by the mPGES-1 enzyme. In the presence of an inhibitor like this compound, the production of PGE2 is reduced, leading to a measurable change in the assay signal.

The HTRF-based assay for mPGES-1 activity relies on the competition between PGE2 produced by the enzyme and a PGE2 analog labeled with a fluorescent acceptor (e.g., d2) for binding to an anti-PGE2 antibody labeled with a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. A decrease in PGE2 production due to inhibition of mPGES-1 results in increased binding of the labeled PGE2 analog to the antibody, leading to a higher FRET signal.

Experimental Workflow

The following diagram outlines a typical HTS workflow for screening mPGES-1 inhibitors using this compound as a control.

HTS_Workflow HTS Workflow for mPGES-1 Inhibitor Screening cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plates Compound Library Plates Dispensing Dispense Compounds/Controls and mPGES-1 Enzyme Compound_Plates->Dispensing Control_Plates Control Plates (this compound, DMSO) Control_Plates->Dispensing Incubation1 Pre-incubation Dispensing->Incubation1 Substrate_Addition Add PGH2 Substrate Incubation1->Substrate_Addition Incubation2 Enzymatic Reaction Substrate_Addition->Incubation2 Stop_Solution Add Stop Solution Incubation2->Stop_Solution Detection_Reagents Add HTRF Detection Reagents Stop_Solution->Detection_Reagents Incubation3 Incubation Detection_Reagents->Incubation3 Plate_Reader Read Plates (HTRF Reader) Incubation3->Plate_Reader Data_Processing Data Processing and Normalization Plate_Reader->Data_Processing Hit_Identification Hit Identification and Potency Determination Data_Processing->Hit_Identification

Caption: HTS Workflow for mPGES-1 Screening.

Experimental Protocols

Materials and Reagents
  • This compound: Stock solution in DMSO.

  • Recombinant human mPGES-1: Purified enzyme.

  • Prostaglandin H2 (PGH2): Substrate, freshly prepared or from a stable stock.

  • Assay Buffer: e.g., Potassium phosphate buffer with glutathione (GSH).

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • DMSO: For control wells.

  • Stop Solution: e.g., Ferrous chloride in citric acid.

  • HTRF Detection Reagents: Anti-PGE2 antibody-Europium cryptate and PGE2-d2.

  • Microplates: 384-well or 1536-well low-volume plates.

  • Plate Reader: HTRF-compatible reader.

HTS Protocol for mPGES-1 Inhibition

This protocol is a general guideline and should be optimized for specific laboratory conditions and equipment.

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound (as a reference inhibitor) in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 20-50 nL) of the compound solutions and DMSO (for negative controls) to the assay plates.

  • Enzyme Addition:

    • Prepare a solution of recombinant mPGES-1 in assay buffer.

    • Dispense the enzyme solution into all wells of the assay plates.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition and Enzymatic Reaction:

    • Prepare a solution of PGH2 in an appropriate solvent (e.g., acetonitrile) and dilute it in assay buffer immediately before use.

    • Dispense the PGH2 solution into all wells to initiate the enzymatic reaction.

    • Incubate for a specific time (e.g., 30-60 seconds) at room temperature. The short reaction time is crucial due to the instability of PGH2.

  • Stopping the Reaction:

    • Add the stop solution to all wells to quench the enzymatic reaction.

  • HTRF Detection:

    • Prepare the HTRF detection reagent mix containing the anti-PGE2 antibody-Europium cryptate and PGE2-d2 in detection buffer.

    • Dispense the detection mix into all wells.

    • Incubate the plates in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for the competitive binding to reach equilibrium.

  • Data Acquisition:

    • Read the plates using an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the data to the positive (no enzyme or maximum inhibition) and negative (DMSO) controls.

    • Plot the normalized data against the compound concentration to determine the IC50 values for the active compounds and the reference inhibitor, this compound.

Conclusion

This compound serves as a valuable, albeit moderately potent, tool for the discovery and development of novel mPGES-1 inhibitors. Its defined mechanism of action as an mPGES-1 inhibitor distinguishes it from its more widely studied isomer, U-46619. The provided protocols and workflows offer a framework for integrating this compound into HTS campaigns, thereby facilitating the identification of new therapeutic agents for inflammatory diseases. Researchers should note the limited publicly available data on the specific HTS applications of this compound, and therefore, thorough in-house validation and optimization of the described assays are recommended.

Application Notes and Protocols: Immunohistochemical Analysis of Thromboxane A2 Receptor (TP Receptor) Following U-46619 Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR), plays a pivotal role in a multitude of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1] Its activation by agonists such as the stable thromboxane A2 analog, U-46619, triggers a cascade of intracellular signaling events.[2][3] Understanding the cellular localization and trafficking of the TP receptor upon agonist stimulation is crucial for elucidating its regulatory mechanisms and for the development of novel therapeutic agents. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression of the TP receptor in tissue sections and cell cultures. This document provides a detailed protocol for the immunohistochemical analysis of the TP receptor following stimulation with U-46619, guidance on data interpretation, and representations of the associated signaling pathways and experimental workflow.

Signaling Pathway

Upon binding of the agonist U-46619, the TP receptor activates heterotrimeric G-proteins, primarily Gq/11 and G12/13. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The G12/13 pathway activates the small GTPase RhoA, which subsequently activates Rho-associated kinase (ROCK). These signaling cascades culminate in various cellular responses, including smooth muscle contraction and platelet aggregation.[4]

TP_Receptor_Signaling TP Receptor Signaling Pathway U46619 U-46619 (Agonist) TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq11 Gq/11 TP_Receptor->Gq11 Activates G1213 G12/13 TP_Receptor->G1213 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ROCK Rho Kinase (ROCK) RhoA->ROCK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca_Release->Cellular_Response PKC->Cellular_Response ROCK->Cellular_Response

Caption: Agonist-induced TP receptor signaling cascade.

Experimental Workflow

The following diagram outlines the key steps for the immunohistochemical analysis of TP receptor localization and expression after U-46619 stimulation. This workflow is applicable to both cultured cells and tissue sections.

IHC_Workflow Immunohistochemistry Workflow for TP Receptor cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_analysis Analysis Culture_Cells Culture Cells or Prepare Tissue Sections Stimulation Stimulate with U-46619 (or vehicle control) Culture_Cells->Stimulation Fixation Fixation (e.g., 4% Paraformaldehyde) Stimulation->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-TP Receptor) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogenic Detection (e.g., DAB) Secondary_Ab->Detection Imaging Microscopy and Imaging Detection->Imaging Quantification Image Analysis and Data Quantification Imaging->Quantification

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

The following table serves as a template for summarizing quantitative data from the immunohistochemical analysis of TP receptor expression and localization. Researchers can adapt this table to their specific experimental design and quantification methods.

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard DeviationPercentage of Cells with Internalized Receptors (%)Standard Deviation
Vehicle Control e.g., 150.2e.g., ± 15.8e.g., 5.3e.g., ± 2.1
U-46619 (1 µM) e.g., 145.7e.g., ± 18.2e.g., 65.8e.g., ± 8.5
U-46619 + Antagonist e.g., 152.1e.g., ± 16.5e.g., 8.1e.g., ± 3.0

Note: The data in this table is illustrative. Actual results will vary depending on the cell type, experimental conditions, and quantification methods. Mean fluorescence intensity can be used to assess changes in total receptor expression, while the percentage of cells with internalized receptors (visible as punctate staining in the cytoplasm) provides a measure of receptor trafficking.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for performing immunohistochemistry to analyze TP receptor localization after stimulation with U-46619 on cultured cells grown on coverslips. This protocol can be adapted for paraffin-embedded tissue sections with appropriate modifications for deparaffinization and antigen retrieval.

Materials and Reagents:

  • Cells: Cell line of interest expressing TP receptor (e.g., vascular smooth muscle cells, platelets, or transfected HEK293 cells)

  • Culture medium: Appropriate for the cell line

  • Coverslips: Sterile, glass

  • U-46619: TP receptor agonist

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-TP receptor antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG

  • Chromogen/Substrate Kit: 3,3'-Diaminobenzidine (DAB)

  • Counterstain: Hematoxylin

  • Mounting Medium: Aqueous or permanent mounting medium

Procedure:

  • Cell Culture and Stimulation: a. Plate cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 70-80%). b. Prepare a working solution of U-46619 in the appropriate vehicle (e.g., DMSO or ethanol) and then dilute to the final desired concentration (e.g., 1 µM) in pre-warmed serum-free culture medium. c. Aspirate the culture medium from the wells and wash the cells once with warm PBS. d. Add the U-46619 solution or vehicle control to the respective wells and incubate for the desired time period (e.g., 15, 30, or 60 minutes) at 37°C in a CO2 incubator. The incubation time should be optimized to observe receptor internalization.

  • Fixation: a. Following stimulation, immediately aspirate the medium and wash the cells twice with cold PBS. b. Add 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature to fix the cells. c. Aspirate the fixative and wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): a. Add the permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature. b. Wash the coverslips three times with PBS for 5 minutes each.

  • Blocking: a. Add blocking buffer to each well to cover the coverslips and incubate for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation: a. Dilute the primary anti-TP receptor antibody to its optimal concentration in the blocking buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. The next day, wash the coverslips three times with PBS for 5 minutes each. b. Dilute the HRP-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions. c. Add the diluted secondary antibody to each coverslip and incubate for 1-2 hours at room temperature, protected from light.

  • Detection: a. Wash the coverslips three times with PBS for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's protocol. c. Add the DAB solution to the coverslips and incubate until the desired brown color develops (typically 1-10 minutes). Monitor the color development under a microscope. d. Stop the reaction by washing the coverslips with distilled water.

  • Counterstaining and Mounting: a. Counterstain the nuclei by incubating the coverslips in hematoxylin for 1-2 minutes. b. "Blue" the hematoxylin by washing in running tap water. c. Dehydrate the coverslips through a graded series of ethanol (e.g., 70%, 95%, 100%) and clear in xylene. d. Mount the coverslips onto glass slides using a permanent mounting medium.

  • Imaging and Analysis: a. Examine the slides under a bright-field microscope. b. Capture images of representative fields for each experimental condition. c. For quantitative analysis, use image analysis software to measure the intensity of the DAB staining and/or to count the number of cells exhibiting punctate cytoplasmic staining indicative of receptor internalization. Compare the results between the vehicle control and U-46619-stimulated groups.

Expected Results:

  • Vehicle Control: In unstimulated cells, the TP receptor should primarily exhibit staining at the plasma membrane, with some diffuse cytoplasmic staining.

  • U-46619 Stimulation: Following stimulation with U-46619, a time-dependent increase in punctate intracellular staining should be observed, representing the internalization of the TP receptor into endocytic vesicles. A corresponding decrease in the intensity of plasma membrane staining may also be apparent. The overall staining intensity may or may not change depending on whether the receptor is degraded or recycled.

By following this detailed protocol, researchers can effectively visualize and quantify the effects of U-46619 stimulation on TP receptor localization, providing valuable insights into the regulation of this important receptor.

References

Troubleshooting & Optimization

Troubleshooting "5-trans U-46619" solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from U-46619?

This compound is the trans isomer of the thromboxane A2 receptor agonist U-46619.[1] Both are stable synthetic analogs of the endoperoxide prostaglandin H2 (PGH2) and act as potent agonists for the thromboxane A2 (TP) receptor.[2][3] While they share similar biological activities, such as inducing platelet aggregation and smooth muscle contraction, the difference in their stereochemistry may result in varied potencies and receptor binding affinities.[4]

Q2: What is the primary mechanism of action for this compound?

As a thromboxane A2 receptor agonist, this compound mimics the action of thromboxane A2 (TXA2). It binds to and activates the TP receptor, a G-protein coupled receptor (GPCR). This activation primarily involves Gq proteins, leading to a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), an increase in intracellular calcium concentration, and the activation of protein kinase C (PKC).[5][6] This signaling pathway ultimately results in physiological responses like platelet aggregation and vasoconstriction.[5][7]

Troubleshooting Guide: Solubility Issues

Q1: I am having trouble dissolving this compound in aqueous buffers. What should I do?

This compound is sparingly soluble in aqueous buffers.[1] For optimal solubility, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of your choice.

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Protocol for Preparing Aqueous Solutions:

  • Prepare a stock solution: Dissolve this compound in an organic solvent such as DMF, DMSO, or ethanol.

  • Dilute with aqueous buffer: To achieve the desired final concentration, dilute the organic stock solution with your aqueous buffer (e.g., PBS pH 7.2). It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.

Important Note: Aqueous solutions of U-46619 are not stable and it is recommended to prepare them fresh for each experiment.[8] Storing aqueous solutions for more than one day is not advised.[8]

Q2: My this compound precipitated out of solution after I diluted my stock in my experimental buffer. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

  • Decrease the final concentration: The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] Ensure your final concentration does not exceed this limit.

  • Increase the percentage of organic solvent: If your experimental conditions allow, a small percentage of the organic solvent in the final solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experimental system.

  • Warm the solution gently: Gently warming the solution to 37°C may help in redissolving the compound. However, be cautious as prolonged exposure to heat may degrade the compound.

  • Use sonication: A brief sonication in an ultrasonic bath can also help to redissolve precipitated compound.

Q3: What are the recommended storage conditions for this compound and its stock solutions?

  • Solid form: Store at -20°C for long-term stability.[8]

  • Organic stock solutions: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use within one month, and at -80°C, within six months.[9]

  • Aqueous solutions: As mentioned, these are unstable and should be prepared fresh daily.[8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
DMF50 mg/mL[1]
DMSO50 mg/mL[1]
Ethanol50 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₃₄O₄[1]
Molecular Weight350.5 g/mol [1]
Purity>98%[1]
FormulationA solution in methyl acetate[1]

Experimental Protocols

Protocol: Platelet Aggregation Assay using a Thromboxane A2 Receptor Agonist

This protocol is adapted from methods used for U-46619-induced platelet aggregation and can be applied to this compound.

Materials:

  • This compound

  • Platelet-rich plasma (PRP) or washed platelets

  • Modified Tyrode's buffer

  • Platelet aggregometer

  • Luciferin/luciferase reagent (for ATP release measurement)

Procedure:

  • Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation. For washed platelets, further process the PRP to isolate platelets and resuspend them in a modified Tyrode's buffer at a concentration of 3 x 10⁸ platelets/mL.

  • Pre-incubation: Pre-incubate the platelet suspension at 37°C for 5 minutes with gentle stirring in the platelet aggregometer. If studying the effect of inhibitors, add them during this step.

  • Stimulation: Add the luciferin/luciferase reagent to the platelet suspension. To induce aggregation, add this compound to the desired final concentration (e.g., 1 µM).

  • Data Acquisition: Record platelet aggregation and ATP release in real-time using the platelet lumi-aggregometer with a stirring speed of 1000 rpm.

Mandatory Visualizations

Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction PKC->Platelet_Aggregation PKC->Smooth_Muscle_Contraction

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay prep_stock Prepare this compound Stock Solution (Organic Solvent) stimulate Add this compound prep_stock->stimulate prep_platelets Prepare Platelet Suspension (PRP or Washed Platelets) pre_incubate Pre-incubate Platelets (37°C, 5 min) prep_platelets->pre_incubate add_reagent Add Luciferin/Luciferase pre_incubate->add_reagent add_reagent->stimulate record Record Aggregation & ATP Release stimulate->record

Caption: Platelet aggregation assay workflow.

Troubleshooting_Logic start Solubility Issue with This compound in Aqueous Buffer check_method Did you first dissolve in an organic solvent (e.g., DMSO)? start->check_method dissolve_organic Dissolve in organic solvent first, then dilute in aqueous buffer. check_method->dissolve_organic No check_concentration Is the final concentration below ~1 mg/mL? check_method->check_concentration Yes dissolve_organic->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration No consider_alternatives Consider increasing organic solvent percentage slightly (if experiment allows). check_concentration->consider_alternatives Yes success Solution Stable lower_concentration->success final_steps Try gentle warming (37°C) or brief sonication. consider_alternatives->final_steps final_steps->success

Caption: Troubleshooting solubility issues.

References

Technical Support Center: Optimizing "5-trans U-46619" Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-trans U-46619" and its more common isomer, U-46619.

Important Note on Isomers

A critical point for researchers is the distinction between U-46619 and This compound . The vast majority of published literature refers to U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH2, which acts as a potent thromboxane A2 (TP) receptor agonist.[1] Commercial preparations of U-46619 may contain "this compound" as a minor impurity (2-5%).

This compound is the trans isomer of U-46619 and has been identified as an inhibitor of microsomal prostaglandin E2 synthase (mPGES).[2] It is reported to be about half as potent an inhibitor of prostaglandin E synthase as the 5-cis version. It is crucial to verify which isomer is required for your specific experimental goals. This guide primarily focuses on the widely studied TP receptor agonist, U-46619, due to the abundance of available data, with specific information on "this compound" highlighted where available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for U-46619?

A1: U-46619 is a potent and stable thromboxane A2 (TP) receptor agonist.[1] Upon binding to the TP receptor, a G-protein coupled receptor, it activates several downstream signaling pathways.

Q2: What are the key signaling pathways activated by U-46619?

A2: U-46619 stimulates multiple signaling cascades, including:

  • Phospholipase C (PLC) Pathway: Leading to an increase in intracellular calcium concentration ([Ca2+]i).[3]

  • RhoA/Rho-kinase (ROCK) Pathway: Involved in calcium sensitization of smooth muscle contraction.

  • p38 MAPK and ERK1/2 Pathways: These pathways are activated by U-46619 and are involved in cellular processes like differentiation.[3]

Q3: What are the typical in vitro applications of U-46619?

A3: U-46619 is widely used to study processes mediated by the thromboxane A2 receptor, such as:

  • Platelet shape change and aggregation.[3]

  • Contraction of vascular and non-vascular smooth muscle.[4][5]

  • Differentiation of stem cells into endothelial cells.[3]

Q4: What is the known biological activity of "this compound"?

A4: "this compound" is an inhibitor of microsomal prostaglandin E2 synthase (mPGES).[2] It is considered to be about half as potent as the 5-cis isomer in this regard.

Q5: How should I prepare and store U-46619 solutions?

A5: U-46619 is often supplied as a solution in methyl acetate. To prepare a working solution, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the compound can be redissolved in an appropriate solvent like ethanol, DMSO, or dimethylformamide. For aqueous buffers, it is sparingly soluble, and it is recommended to dilute an organic stock solution into the aqueous buffer of choice. Aqueous solutions should ideally be prepared fresh for each experiment. For long-term storage, it is recommended to store the compound at -20°C.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak response to U-46619 Incorrect Isomer: You may be using "this compound" which is a weak TP receptor agonist and primarily an mPGES inhibitor.Verify the certificate of analysis for your compound. Ensure you are using the correct isomer for TP receptor activation.
Degraded Compound: Improper storage or multiple freeze-thaw cycles can lead to degradation.Use a fresh aliquot of the compound. Ensure proper storage at -20°C.
Low Receptor Expression: The cell line or tissue preparation may have low or no expression of the TP receptor.Confirm TP receptor expression using techniques like qPCR, Western blot, or immunohistochemistry.
Suboptimal Concentration: The concentration of U-46619 may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration for your system (see tables below).
High background signal or off-target effects High Concentration: Excessive concentrations of U-46619 can lead to non-specific effects.Lower the concentration of U-46619. Refer to the EC50 values in the data tables for guidance.
Presence of "5-trans" isomer: The presence of the "5-trans" isomer could contribute to off-target effects by inhibiting mPGES.If possible, obtain a high-purity preparation of the desired U-46619 isomer.
Variability between experiments Inconsistent Solution Preparation: Differences in solvent or final concentration can lead to variability.Prepare a large stock solution and aliquot for single-use to ensure consistency.
Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number.Use cells within a defined passage number range for all experiments.
Incubation Time: The duration of exposure to U-46619 can influence the outcome.Optimize and standardize the incubation time for your specific assay.

Data Presentation

U-46619 Effective Concentrations in Platelet Studies
Parameter EC50 (µM) Concentration Range Reference
Platelet Shape Change0.0131 nM - 10 µM[3]
Platelet Aggregation0.581 nM - 10 µM[3]
GTPase Activation-3 nM - 10 µM[3]
Internal Ca2+ Increase-10 nM - 10 µM[3]
U-46619 Effective Concentrations in Smooth Muscle Contraction Studies
Tissue Effective Concentration Notes Reference
Rabbit Isolated Vas Deferens100 nM (maximal enhancement)Potentiates norepinephrine efflux[4]
Rat Pulmonary ArteriesConcentration-dependentUsed to induce contraction for studying vasodilation[6]
Mesenteric Artery Rings1 µM (80% of Emax)Used to induce vasoconstriction[7]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

  • Platelet Count Adjustment:

    • Count the platelets in the PRP and adjust the concentration to a standard value (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Place the cuvette with PRP into an aggregometer and establish a baseline reading.

    • Add varying concentrations of U-46619 to the PRP.

    • Record the change in light transmittance over time, which corresponds to platelet aggregation.

  • Data Analysis:

    • Determine the maximal aggregation for each concentration.

    • Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: Vascular Reactivity Assay using Wire Myography
  • Tissue Preparation:

    • Dissect the desired artery (e.g., rat aorta, mesenteric artery) in cold, oxygenated Krebs-Henseleit buffer.

    • Cut the artery into small rings (2-3 mm in length).

    • Mount the arterial rings on a wire myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

    • Induce a contraction with a high potassium solution (e.g., 60 mM KCl) to check for viability.

    • Wash the rings and allow them to return to baseline.

  • U-46619-Induced Contraction:

    • Construct a cumulative concentration-response curve by adding increasing concentrations of U-46619 to the chamber at set intervals.

    • Record the isometric tension generated by the arterial rings.

  • Data Analysis:

    • Express the contraction as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve and determine the EC50 and Emax values.

Mandatory Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 MAPK p38 MAPK / ERK1/2 TP_Receptor->MAPK PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca2+ Release from ER/SR IP3->Ca_release PKC PKC Activation DAG->PKC MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation PKC->Aggregation MLCP_inhibition->Contraction Cell_Diff Cellular Responses (e.g., Differentiation) MAPK->Cell_Diff

Caption: U-46619 Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_prep Prepare U-46619 Stock Solution dose_response Perform Dose-Response Experiment stock_prep->dose_response cell_prep Prepare Cells or Tissue cell_prep->dose_response incubation Incubate with U-46619 dose_response->incubation measurement Measure Endpoint (e.g., Aggregation, Contraction) incubation->measurement data_plot Plot Concentration-Response Curve measurement->data_plot calc_ec50 Calculate EC50 and Emax data_plot->calc_ec50

Caption: General Experimental Workflow

Troubleshooting_Logic start No or Weak Response check_isomer Is the correct isomer (U-46619) being used? start->check_isomer check_conc Is the concentration optimal? check_isomer->check_conc Yes use_correct_isomer Solution: Use U-46619 for TP agonism or 5-trans for mPGES inhibition check_isomer->use_correct_isomer No check_viability Are cells/tissue viable and expressing TP receptors? check_conc->check_viability Yes perform_dose_response Solution: Perform a dose-response curve check_conc->perform_dose_response No verify_receptor Solution: Verify receptor expression (e.g., qPCR, WB) check_viability->verify_receptor No check_compound Solution: Use fresh compound aliquot check_viability->check_compound Yes

Caption: Troubleshooting Flowchart

References

"5-trans U-46619" degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-trans U-46619

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a thromboxane A2 (TP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for U-46619?

A1: For long-term stability, U-46619 should be stored at -20°C under desiccating conditions.[1] Following this protocol, the product can be stored for up to 12 months or even two years or more as stated by some suppliers.[1][2][3] If supplied in a solvent, it should be stored frozen at -20°C.[4]

Q2: I need to use a solvent other than the methyl acetate it was supplied in. How should I prepare my working solution?

A2: To change the solvent, evaporate the supplied methyl acetate under a gentle stream of nitrogen. Immediately add your solvent of choice.[2] Solvents such as ethanol, DMSO, and dimethylformamide (purged with an inert gas) are suitable.[2]

Q3: How stable are aqueous solutions of U-46619?

A3: Aqueous solutions of U-46619 are not very stable and it is recommended not to store them for more than one day.[2] Some sources suggest that solutions are generally unstable and should be prepared fresh for each experiment.[5]

Q4: My experimental results are inconsistent. Could this be related to the stability of U-46619?

A4: Yes, inconsistent results can be a sign of compound degradation. Given the limited stability of U-46619 in aqueous solutions, it is crucial to prepare fresh solutions for each experiment.[2][5] If you are preparing stock solutions in organic solvents, ensure they are stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]

Q5: What is "this compound"?

A5: this compound is the trans isomer of the thromboxane receptor agonist U-46619.[3] It can be present as a minor impurity (2-5%) in many commercial preparations of U-46619.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No biological response or weaker than expected response Degradation of U-46619: The compound may have degraded due to improper storage or handling. Aqueous solutions are particularly unstable.[2][5]- Prepare fresh aqueous solutions for every experiment. - For stock solutions in organic solvents, aliquot upon receipt to minimize freeze-thaw cycles and store at -20°C or -80°C.[6] - Ensure the compound was stored under desiccating conditions.[1]
Incorrect solvent or concentration: U-46619 has different solubilities in various solvents.- Confirm the solubility of U-46619 in your chosen solvent. - For aqueous buffers, do not exceed the recommended solubility (e.g., approx. 1 mg/mL in PBS, pH 7.2).[2][3]
High variability between experiments Inconsistent solution preparation: Differences in the age of the solution or the number of freeze-thaw cycles can lead to variability.- Adhere to a strict protocol of preparing fresh solutions from a properly stored stock. - Use a new aliquot of the stock solution for each experiment.
Precipitate forms in the solution Exceeded solubility limit: The concentration of U-46619 may be too high for the chosen solvent, especially in aqueous buffers.- Prepare a new solution at a lower concentration. - If using an aqueous buffer, consider preparing a concentrated stock in an organic solvent (e.g., DMSO) and then diluting it in the aqueous buffer for the final working concentration.[2]

Data Presentation

Table 1: Storage and Stability of U-46619

Form Storage Temperature Duration Notes
As Supplied (in methyl acetate or as powder) -20°C≥ 2 yearsStore under desiccating conditions.[1][2][3]
Stock Solution in Organic Solvent (e.g., DMSO, Ethanol) -20°CSeveral months to 1 monthAliquot to avoid repeated freeze-thaw cycles.[6][7]
-80°C6 months[6]
Aqueous Solution Room Temperature or 4°CNot recommended for more than one dayPrepare fresh before use.[2]

Table 2: Solubility of U-46619

Solvent Approximate Solubility
Ethanol~100 mg/mL[2]
DMSO~100 mg/mL[2][6]
Dimethylformamide (DMF)~100 mg/mL[2]
PBS (pH 7.2)~1 mg/mL[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution from a Solution in Methyl Acetate

  • If U-46619 is supplied in methyl acetate, place the vial in a chemical fume hood.

  • Use a gentle stream of nitrogen gas to evaporate the methyl acetate until the compound is a dry film.

  • Immediately add the desired volume of an appropriate organic solvent (e.g., DMSO, ethanol) to achieve the target stock concentration (e.g., 10 mg/mL).[2]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Aqueous Solution

  • Thaw a single aliquot of the U-46619 stock solution.

  • Dilute the stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired working concentration.

  • Ensure the final concentration does not exceed the solubility limit in the aqueous buffer (approximately 1 mg/mL).[2]

  • Use the freshly prepared aqueous solution immediately and do not store it for future use.[2]

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Binds to Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates RhoA RhoA Activation TP_Receptor->RhoA Activates MAPK p38 MAPK / ERK1/2 Activation TP_Receptor->MAPK Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response MAPK->Cellular_Response Experimental_Workflow start Start: U-46619 (as supplied) prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock aliquot Aliquot Stock Solution prep_stock->aliquot store Store Aliquots at -20°C/-80°C aliquot->store prep_working Prepare Fresh Working Solution (in aqueous buffer) store->prep_working experiment Perform Experiment (Immediately) prep_working->experiment end End experiment->end Degradation_Factors U46619 U-46619 Stability Degradation Degradation (Loss of Activity) Aqueous Aqueous Environment Aqueous->Degradation FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degradation Temp Improper Storage Temp (> -20°C) Temp->Degradation

References

Off-target effects of "5-trans U-46619" in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-trans U-46619. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common issues encountered when using this potent thromboxane A₂ (TP) receptor agonist in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of the endoperoxide prostaglandin PGH₂.[1] It functions as a potent and selective agonist for the thromboxane A₂ (TP) receptor.[2][3] Upon binding to the TP receptor, it initiates a signaling cascade that typically involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration and the activation of downstream protein kinases, such as ERK1/2 and p38 MAPK.[4][5] This signaling cascade ultimately results in cellular responses like platelet aggregation and smooth muscle contraction.[1][6]

Q2: I am not observing the expected cellular response (e.g., calcium influx, cell contraction) after treating my cells with U-46619. What are the possible causes?

A2: Several factors could contribute to a lack of response:

  • Low or Absent TP Receptor Expression: The cell line you are using may not express the thromboxane (TP) receptor at sufficient levels. It is crucial to verify TP receptor expression in your specific cell model using techniques like qPCR, western blotting, or flow cytometry.

  • Agonist Degradation: Although U-46619 is a stable analog, improper storage or handling can lead to degradation. Ensure it is stored at -20°C in a suitable solvent like methyl acetate.[7] Aqueous solutions of U-46619 are not recommended for storage for more than one day.[7]

  • Incorrect Agonist Concentration: The effective concentration of U-46619 can vary significantly between cell types. A full dose-response curve should be performed to determine the optimal concentration for your experimental system.

  • Cell Health and Passage Number: Poor cell health or high passage numbers can lead to altered receptor expression and signaling capacity. Ensure you are using healthy, low-passage cells for your experiments.

Q3: My cells are showing a much stronger or more rapid response to U-46619 than anticipated. What could be the reason for this?

A3: An exaggerated response to U-46619 could be due to:

  • High TP Receptor Expression: Your cell line may express an unusually high number of TP receptors, leading to a hypersensitive phenotype.

  • Off-Target Effects at High Concentrations: At high micromolar concentrations, some prostaglandin analogs have been reported to exhibit non-specific effects, such as calcium ionophore activity.[8] This can lead to a rapid, receptor-independent increase in intracellular calcium. It is recommended to use the lowest effective concentration determined from a dose-response study.

  • Positive Feedback Loops: In some cell types, the initial activation of TP receptors can trigger the release of other signaling molecules that amplify the response.

Q4: Are there known off-target effects of U-46619 that I should be aware of?

A4: While U-46619 is considered a selective TP receptor agonist, some studies suggest the possibility of effects that may be context-dependent:

  • Receptor Subtype Differences: Research in HeLa cells has suggested that the receptors activated by U-46619 may be distinct from the classical TP receptors found on human platelets.[9] This highlights the possibility of interactions with different receptor isoforms or splice variants in certain cell lines.

  • RhoA Activation: U-46619 is also known to be an agonist of RhoA, a small GTPase involved in regulating cell motility.[4] This activation occurs through the TP receptor.[4]

  • Non-Specific Calcium Ionophore Activity: As mentioned, at high concentrations, U-46619 may have non-specific effects on calcium flux.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Agonist Preparation Prepare fresh dilutions of U-46619 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Solvent Effects U-46619 is often supplied in methyl acetate.[7] Ensure that the final concentration of the solvent in your cell culture medium is consistent across all experiments and does not exceed a level that could affect cell viability or function. A vehicle control is essential.
Cell Culture Conditions Standardize cell seeding density, growth media, and serum concentrations. Variations in these parameters can alter receptor expression and signaling.
Assay Timing The kinetics of the cellular response to U-46619 can be rapid. Ensure that the timing of your measurements is consistent and optimized to capture the peak response.
Issue 2: Unexpected Signaling Pathway Activation
Potential Cause Troubleshooting Step
Pathway Crosstalk Activation of the TP receptor can lead to crosstalk with other signaling pathways. For example, U-46619 has been shown to activate both p38MAPK and ERK1/2 signaling pathways.[5]
Use of Specific Inhibitors To confirm that the observed signaling is TP receptor-mediated, use a specific TP receptor antagonist, such as I-PTA-OH, to see if it blocks the effect.[8]
Dose-Dependence Investigate if the unexpected pathway activation is dose-dependent. Off-target effects are more likely to occur at higher concentrations.

Quantitative Data Summary

The following table summarizes the effective concentrations of U-46619 observed in various in vitro preparations.

Parameter Value Cell/Tissue Type Reference
EC₅₀ 0.035 µMNot specified[2][3]
EC₅₀ (Aggregation) 0.58 µMRabbit Platelets[4]
EC₅₀ (Shape Change) 0.013 µMRabbit Platelets[4]
EC₅₀ (⁴⁵Ca²⁺ Efflux) 398 ± 26 nMHuman Vascular Smooth Muscle Cells[8]

Experimental Protocols

Protocol 1: Measurement of U-46619-Induced Calcium Efflux

This protocol is adapted from studies on human vascular smooth muscle cells.[8]

  • Cell Culture: Culture human vascular smooth muscle cells in appropriate media until confluent.

  • Labeling with ⁴⁵Ca²⁺: Incubate the cells with a labeling medium containing ⁴⁵Ca²⁺ to allow for isotope uptake.

  • Washing: Wash the cells multiple times with a buffer to remove extracellular ⁴⁵Ca²⁺.

  • Stimulation: Add U-46619 at various concentrations to the cells. Include a vehicle control and a positive control (e.g., KCl).

  • Sample Collection: At specified time points, collect the supernatant to measure the amount of ⁴⁵Ca²⁺ that has effluxed from the cells.

  • Data Analysis: Quantify the radioactivity in the collected samples using a scintillation counter. Plot the ⁴⁵Ca²⁺ efflux against the concentration of U-46619 to determine the EC₅₀.

Protocol 2: Assessment of Platelet Aggregation

This is a general protocol for assessing U-46619-induced platelet aggregation.

  • Platelet Preparation: Isolate platelets from whole blood by centrifugation.

  • Platelet Counting and Adjustment: Count the platelets and adjust the concentration to a standardized value in a suitable buffer.

  • Aggregation Measurement: Place the platelet suspension in an aggregometer.

  • Stimulation: Add U-46619 at the desired concentration and monitor the change in light transmittance, which corresponds to platelet aggregation.

  • Data Analysis: Quantify the extent and rate of aggregation from the aggregometer tracings.

Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx ↑ Intracellular Ca²⁺ IP3->Ca_Influx Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Contraction, Aggregation) Ca_Influx->Cell_Response MAPK_Cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_Cascade MAPK_Cascade->Cell_Response Troubleshooting_Workflow Start Experiment with U-46619 Yields Unexpected Results Check_Receptor Verify TP Receptor Expression in Cell Line Start->Check_Receptor Check_Agonist Check Agonist Integrity and Concentration Start->Check_Agonist Check_Cell_Health Assess Cell Health and Passage Number Start->Check_Cell_Health Dose_Response Perform Full Dose-Response Curve Check_Receptor->Dose_Response Check_Agonist->Dose_Response Check_Cell_Health->Dose_Response Use_Antagonist Use TP Receptor Antagonist as a Control Dose_Response->Use_Antagonist Consider_Off_Target Consider Off-Target Effects at High Concentrations Use_Antagonist->Consider_Off_Target Optimize Optimize Protocol Consider_Off_Target->Optimize

References

How to minimize variability in "5-trans U-46619" experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the thromboxane A2 receptor agonist, 5-trans U-46619.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with U-46619, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing inconsistent dose-response curves for vasoconstriction/platelet aggregation?

A1: Inconsistent dose-response curves with U-46619 can stem from several factors related to reagent stability, preparation, and experimental setup.

  • Reagent Stability: U-46619 solutions are unstable and should be prepared fresh for each experiment.[1] Storing aqueous solutions for more than a day is not recommended.[2] For longer-term storage, keep the compound in a powdered form at -20°C.[3][4]

  • Solvent Choice: U-46619 is soluble in organic solvents like DMSO, ethanol, and methyl acetate.[2][3][4] When preparing aqueous solutions, it is sparingly soluble. To maximize solubility in aqueous buffers, the initial stock solution in an organic solvent should be diluted with the aqueous buffer of choice.[2]

  • Presence of Isomers: Commercial preparations of U-46619 may contain the 5-trans isomer as an impurity, which could affect the biological activity.

  • Experimental Conditions: Factors such as temperature, pH, and the presence of other substances in the buffer can influence the activity of U-46619. Maintaining consistent experimental conditions is crucial.

  • Tissue/Cell Viability: The health and viability of the experimental tissue (e.g., vascular rings) or cells (e.g., platelets) are critical. Ensure proper handling and preparation to maintain their responsiveness.

Q2: My vasoconstriction results are highly variable between different vascular ring preparations. What could be the cause?

A2: Variability in vasoconstriction experiments using vascular rings is a common challenge. Several factors related to the tissue and experimental protocol can contribute to this.

  • Endothelium Integrity: The presence or absence of a functional endothelium significantly impacts the response to U-46619. The endothelium releases relaxing factors that can counteract vasoconstriction.[5] It's essential to consistently prepare rings with or without endothelium and to verify its status at the beginning of each experiment.

  • Vessel Size and Type: The responsiveness to U-46619 can differ between large and small airways and arteries.[6] For instance, U-46619 is more potent in causing contraction in smaller airways compared to larger ones.[6]

  • Tissue Handling: Gentle handling of the vascular rings during preparation is crucial to avoid damage that could affect their contractility.

  • Equilibration Time: Allowing the vascular rings to equilibrate in the organ bath for a sufficient period (e.g., 2-3 hours) before starting the experiment is important for obtaining stable and reproducible responses.[7]

Q3: Why do I see low or no platelet aggregation in response to U-46619?

A3: A lack of platelet aggregation can be due to issues with the agonist, the platelets themselves, or the assay method.

  • Agonist Concentration: Ensure that the concentration range of U-46619 used is appropriate for inducing platelet aggregation. The EC50 for platelet aggregation can vary depending on the specific conditions.[8][9]

  • Platelet Preparation: The method of platelet preparation (platelet-rich plasma vs. whole blood) can influence the results. A significant portion of the normal population may not show a strong response to U-46619 in platelet-rich plasma aggregometry.[10][11]

  • Platelet Viability: Platelets are sensitive to handling and storage conditions. Use freshly prepared platelets for aggregation assays.

  • Assay Conditions: The presence of other substances, such as anticoagulants, can interfere with platelet aggregation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and use of this compound.

Q1: What is the mechanism of action of U-46619?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor (TP receptor) agonist.[1][4][8] It mimics the effects of TXA2, which include inducing platelet aggregation and vasoconstriction.[12]

Q2: What are the key signaling pathways activated by U-46619?

A2: U-46619 binding to the G-protein coupled TP receptor activates several downstream signaling pathways. The primary pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC).[13] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] U-46619 also stimulates the RhoA signaling pathway.[1][8] Furthermore, it has been shown to activate the p38 MAPK and ERK1/2 signaling pathways.[14]

Q3: What are the recommended storage and handling procedures for U-46619?

A3: For long-term storage, U-46619 powder should be stored at -20°C.[3][4] It is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping.[3] Stock solutions are unstable and should be prepared fresh.[1] If you need to change the solvent from the supplied methyl acetate, you can evaporate the methyl acetate under a gentle stream of nitrogen and immediately add the solvent of choice, such as ethanol or DMSO.[2] Aqueous solutions should not be stored for more than one day.[2]

Q4: What are typical EC50 values for U-46619 in different experimental systems?

A4: The half-maximal effective concentration (EC50) of U-46619 varies significantly depending on the experimental model and the measured response. Below is a summary of reported EC50 values.

Experimental SystemResponseReported EC50
Human PlateletsShape Change0.035 µM[9][15]
Human PlateletsMyosin Light-Chain Phosphorylation0.057 µM[9][15]
Human PlateletsSerotonin Release0.54 µM[9][15]
Human PlateletsFibrinogen Receptor Exposure0.53 µM[9]
Human PlateletsAggregation0.58 µM - 1.31 µM[8][9]
Rat Small AirwaysBronchoconstriction6.9 nM[6]
Rat Large AirwaysBronchoconstriction66 nM[6]
Human Saphenous VeinContraction3.7 x 10⁻⁹ mol/l[7]
Rat Thoracic Aortic Rings (with endothelium)Contraction6.54 x 10⁻⁹ M[5]
Rat Thoracic Aortic Rings (without endothelium)Contraction4.78 x 10⁻¹⁰ M[5]

Q5: Is there a difference between U-46619 and this compound?

A5: Yes, this compound is the trans isomer of U-46619.[16] It can be present as a minor impurity (2-5%) in most commercial preparations of U-46619. While the biological activity of this compound has not been extensively studied independently, it has been shown to be an inhibitor of microsomal prostaglandin E2 synthase.[16] The presence of this isomer could contribute to variability in experimental results.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay

  • Platelet Preparation:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • Carefully collect the upper PRP layer.

  • Aggregation Measurement:

    • Use a platelet aggregometer according to the manufacturer's instructions.

    • Add a specific volume of PRP to the aggregometer cuvette and allow it to equilibrate.

    • Add varying concentrations of freshly prepared U-46619 to the PRP to induce aggregation.

    • Monitor the change in light transmission (for optical aggregometry) or impedance (for whole-blood aggregometry) over time to measure the extent of platelet aggregation.

  • Data Analysis:

    • Determine the maximal aggregation percentage for each U-46619 concentration.

    • Plot the dose-response curve and calculate the EC50 value.

Protocol 2: Vascular Ring Contraction Assay

  • Tissue Preparation:

    • Isolate the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully clean the artery of surrounding connective tissue and cut it into rings of a specific width (e.g., 2-3 mm).

    • If required, remove the endothelium by gently rubbing the intimal surface of the ring.

  • Mounting and Equilibration:

    • Mount the vascular rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60-90 minutes, with periodic washing.[17]

  • Experimental Procedure:

    • Verify the integrity or removal of the endothelium by assessing the response to a known endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with an agent like norepinephrine.[7]

    • After a washout period, add cumulative concentrations of freshly prepared U-46619 to the organ bath.

    • Record the isometric tension generated by the vascular rings in response to each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agent (e.g., high potassium solution).

    • Construct a dose-response curve and determine the EC50 value.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (Gq-coupled) U46619->TP_Receptor Gq Gq protein TP_Receptor->Gq RhoA RhoA TP_Receptor->RhoA p38_ERK p38 MAPK / ERK1/2 TP_Receptor->p38_ERK PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Platelet Aggregation / Vasoconstriction Ca_release->Response PKC->Response ROCK ROCK RhoA->ROCK ROCK->Response p38_ERK->Response

Caption: U-46619 Signaling Pathway

Experimental_Workflow_Vasoconstriction cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Isolation Isolate Vascular Tissue Ring_Preparation Prepare Vascular Rings Tissue_Isolation->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Endo_Check Check Endothelium Integrity Equilibration->Endo_Check U46619_Addition Cumulative Addition of U-46619 Endo_Check->U46619_Addition Record_Response Record Contractile Response U46619_Addition->Record_Response Dose_Response Construct Dose-Response Curve Record_Response->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Caption: Vasoconstriction Experimental Workflow

References

Technical Support Center: 5-trans U-46619 Vehicle Control Selection for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle control for in vivo studies using the thromboxane A2 receptor agonist, 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the trans isomer of the potent thromboxane A2 (TXA2) receptor agonist, U-46619.[1] As a TXA2 mimetic, it selectively binds to and activates the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[2] This activation triggers a downstream signaling cascade, primarily through Gq proteins, leading to an increase in intracellular calcium levels. This signaling pathway is central to its physiological effects, which include platelet aggregation and potent vasoconstriction.[2][3]

Q2: What are the common vehicle controls used for in vivo administration of this compound and similar lipophilic compounds?

A2: Due to its lipophilic nature, this compound has low solubility in aqueous solutions. Therefore, a suitable vehicle is required for in vivo delivery. Common vehicles include:

  • Saline (0.9% Sodium Chloride): Often used for intravenous injections when the compound can be dissolved, sometimes with the help of a small amount of a co-solvent.

  • Phosphate-Buffered Saline (PBS): Similar to saline, it is a common aqueous buffer for in vivo experiments.

  • Dimethyl Sulfoxide (DMSO): A powerful organic solvent used to dissolve highly lipophilic compounds. It is typically used in small percentages and diluted with saline or PBS for in vivo administration due to potential toxicity at higher concentrations.

  • Ethanol: Another organic solvent used to dissolve lipophilic compounds. Similar to DMSO, it is generally used at low concentrations in the final injection volume.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is often supplied as a solution in methyl acetate. To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. The compound can then be dissolved in an organic solvent like DMSO or ethanol. For aqueous preparations, the stock solution in the organic solvent should be diluted with the chosen aqueous buffer (e.g., saline or PBS).

Troubleshooting Guide

Issue 1: My this compound is precipitating out of my saline vehicle during my experiment.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous vehicle. The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL.[1]

  • Solution:

    • Decrease the concentration: If possible, lower the concentration of your final dosing solution.

    • Use a co-solvent: Prepare a higher concentration stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous vehicle. Ensure the final concentration of the organic solvent is low and consistent across all experimental groups, including the vehicle control. For example, a final concentration of 1-5% DMSO is often used.

    • Check for temperature effects: Ensure your solution is maintained at a stable temperature, as solubility can be temperature-dependent.

Issue 2: I am observing unexpected physiological responses in my vehicle control group (e.g., changes in blood pressure, inflammation).

  • Possible Cause: The vehicle itself may have biological effects, especially at higher concentrations.

  • Troubleshooting Steps:

    • Review vehicle side effects: Consult the table below for known in vivo side effects of common vehicles.

    • Lower the vehicle concentration: If using an organic solvent like DMSO or ethanol, try reducing its final concentration in the injected volume.

    • Switch to a more inert vehicle: If possible, consider using saline as the primary vehicle, ensuring your compound remains in solution.

    • Acclimatize the animals: Allow for a sufficient acclimatization period after vehicle administration to minimize stress-related physiological changes.

Issue 3: The potency of my this compound seems to decrease over the course of my experiment.

  • Possible Cause: The compound may be unstable in the prepared vehicle over time.

  • Solution:

    • Prepare fresh solutions: It is recommended to prepare fresh solutions of this compound for each experiment and avoid long-term storage of diluted solutions. Aqueous solutions of the related compound U-46619 are not recommended for storage for more than one day.

    • Protect from light and air: Store stock solutions and prepared formulations protected from light and air to minimize degradation.

Data Summary Tables

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility
Dimethylformamide (DMF)50 mg/mL[1]
Dimethyl Sulfoxide (DMSO)50 mg/mL[1]
Ethanol50 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)1 mg/mL[1]

Table 2: Potential In Vivo Side Effects of Common Vehicle Controls

VehicleRoute of AdministrationPotential Side Effects
Saline (0.9% NaCl) Intravenous, IntraperitonealGenerally well-tolerated with minimal side effects.
DMSO Intravenous, IntraperitonealDose-dependent effects. Can include nausea, vomiting, cardiovascular changes (hypotension, hypertension, bradycardia), and respiratory effects.[4][5][6] May also induce histamine release.[5]
Ethanol Intravenous, OralCan cause sedation, hypotension with flushing, and may interact with other drugs.[7][8] High concentrations can lead to CNS depression.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection

This protocol is adapted from in vivo studies using the related thromboxane A2 agonist, U-46619.[9]

  • Prepare a stock solution: If starting from a solid, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dilute to final concentration: Based on the desired final dosage, dilute the stock solution in sterile 0.9% saline. For example, to achieve a final dose of 5 µg/kg in a 200g rat with an injection volume of 100 µL, the final concentration would be 10 µg/mL.

  • Vehicle Control: The vehicle control should consist of the same final concentration of the organic solvent used in the drug preparation, diluted in sterile 0.9% saline.

  • Administration: Administer the prepared solution and vehicle control intravenously (e.g., via the tail vein).

Protocol 2: Preparation of Sterile 0.9% Saline Solution

This protocol is based on standard laboratory procedures for preparing physiological saline.[10]

  • Weighing: Dissolve 8.5 grams of sodium chloride (NaCl) in 1 liter of distilled water.

  • Sterilization: Autoclave the solution for 15 minutes at 121°C.

  • Storage: Allow the solution to cool to room temperature before use. Store in a sterile, sealed container.

Visualizations

Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Physiological_Effects Physiological Effects (Vasoconstriction, Platelet Aggregation) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis stock_sol Prepare this compound Stock Solution (e.g., in DMSO) working_sol Prepare Working Solution (Dilute stock in saline) stock_sol->working_sol vehicle_sol Prepare Vehicle Control (DMSO in saline) stock_sol->vehicle_sol animal_groups Randomize Animals into Groups (Treatment vs. Vehicle) working_sol->animal_groups vehicle_sol->animal_groups injection Administer via appropriate route (e.g., Intravenous) animal_groups->injection phys_monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Heart Rate) injection->phys_monitoring data_analysis Data Analysis and Comparison phys_monitoring->data_analysis

Caption: In vivo experimental workflow.

References

Technical Support Center: Interpreting Unexpected Physiological Responses to U-46619 and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the thromboxane A2 receptor agonist U-46619 and its isomers, including "5-trans U-46619". This resource aims to clarify unexpected physiological responses and provide guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for U-46619?

A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent thromboxane A2 (TP) receptor agonist.[2] Activation of the TP receptor, a G-protein coupled receptor, initiates intracellular signaling cascades that lead to physiological responses such as platelet aggregation and vasoconstriction.[2][3]

Q2: What is "this compound" and how does it differ from U-46619?

A2: "this compound" is the trans isomer of U-46619.[4] It is often present as a minor impurity (2-5%) in most commercial preparations of U-46619.[5] While U-46619 is a potent TP receptor agonist, "this compound" has been shown to inhibit microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM.[4]

Q3: What are the expected physiological responses to U-46619 administration?

A3: The primary expected responses to U-46619 are related to its potent vasoconstrictor and platelet-aggregating properties.[2][3] In vivo, this can manifest as a transient increase in blood pressure.[6] In isolated tissue preparations, it typically induces concentration-dependent contraction of vascular smooth muscle.[7][8]

Q4: Can U-46619 elicit different responses depending on the experimental model?

A4: Yes, the effects of U-46619 can vary significantly between different experimental models, tissues, and species. For instance, studies have shown sex-specific differences in U-46619-mediated vasoconstriction in response to prenatal hypoxia.[9] Additionally, age and disease states, such as hypertension, can attenuate the vasoconstrictor response to U-46619.[10]

Troubleshooting Guide for Unexpected Experimental Outcomes

Unexpected results in experiments involving U-46619 can arise from a variety of factors, ranging from the compound itself to the experimental setup. This guide addresses common issues and provides potential solutions.

Observed Issue Potential Cause Troubleshooting Steps
Reduced or no vasoconstriction in response to U-46619. 1. Degraded U-46619 solution. 2. Presence of endothelium. 3. Altered TP receptor expression or sensitivity. 4. Presence of "this compound" impurity. 1. Prepare fresh solutions of U-46619 for each experiment. Avoid repeated freeze-thaw cycles. U-46619 is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[11] 2. The endothelium can release vasodilators that counteract the effects of U-46619. Consider mechanically removing the endothelium and verify its absence with an appropriate control (e.g., acetylcholine-induced relaxation).[12] 3. Ensure the experimental model is appropriate. Age, sex, and disease state can alter TP receptor expression and function.[9][10] Consider quantifying TP receptor expression via Western blot or qPCR. 4. The "5-trans" isomer may have off-target effects.[4][5] If possible, obtain a high-purity batch of U-46619 and compare results. Contact the supplier for a certificate of analysis detailing the purity and isomeric composition.
High variability in responses between experiments. 1. Inconsistent solution preparation. 2. Lot-to-lot variability of U-46619. 3. Differences in experimental conditions. 1. Standardize solution preparation protocols. Use a consistent solvent and ensure complete dissolution.[11] 2. Different batches of U-46619 may contain varying levels of impurities like "this compound".[5] If starting a new batch, run a pilot experiment to compare its potency to the previous batch. 3. Maintain consistent temperature, pH, and oxygenation of buffers. Ensure consistent tissue handling and equilibration times.
Unexpected vasodilation or biphasic response. 1. Activation of compensatory signaling pathways. 2. Off-target effects of U-46619 or its isomers. 1. U-46619 can stimulate the release of endogenous vasodilators like nitric oxide (NO) from the endothelium.[12] Pre-treatment with an NO synthase inhibitor (e.g., L-NAME) can help to dissect this. 2. At high concentrations, U-46619 or its impurities may interact with other receptors or signaling molecules. Perform concentration-response curves to determine the optimal concentration range. Consider using a specific TP receptor antagonist (e.g., SQ29548) to confirm that the observed effects are TP receptor-mediated.[13]

Experimental Protocols

Assessment of U-46619-Induced Vasoconstriction in Isolated Arteries

This protocol describes a general method for measuring the contractile response to U-46619 in isolated arterial rings using a wire myograph.

1. Tissue Preparation:

  • Euthanize the animal according to approved institutional guidelines.
  • Carefully dissect the desired artery (e.g., mesenteric, coronary) and place it in cold Krebs physiological saline solution (composition in mM: NaCl 119, KCl 4.7, NaHCO3 24.8, MgSO4 1.2, KH2PO4 1.2, CaCl2 2.5, and glucose 11).[12]
  • Cut the artery into rings of 2-3 mm in length.[12]
  • For endothelium-denuded preparations, gently rub the intimal surface of the arterial ring.[12]

2. Myograph Setup:

  • Mount the arterial rings on a small vessel wire myograph for isometric tension recording.[12]
  • Submerge the rings in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[12]
  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 7-7.5 mN.[12]

3. Experimental Procedure:

  • Initially, contract the rings with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.[12]
  • After washing and returning to baseline, construct a cumulative concentration-response curve by adding U-46619 in 0.5 log unit increments.[12]
  • Record the changes in isometric tension using appropriate data acquisition software.[12]

4. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.
  • Plot the concentration-response curve and calculate the EC50 value (the concentration of U-46619 that produces 50% of the maximal response).

Signaling Pathways and Workflows

U-46619 Signaling Pathway in Vascular Smooth Muscle

U-46619 activates the TP receptor, leading to a cascade of intracellular events culminating in vasoconstriction. The diagram below illustrates the key signaling pathways involved.

U46619_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein RhoA RhoA TP_Receptor->RhoA ERK12 ERK1/2 TP_Receptor->ERK12 p38MAPK p38 MAPK TP_Receptor->p38MAPK PLC PLC Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx SOC_Channel Store-Operated Ca2+ Channel (SOC) SOC_Channel->Ca_Influx SR SR IP3->SR Binds to IP3R PKC PKC DAG->PKC Ca_Release Ca2+ Release Contraction Vasoconstriction Ca_Release->Contraction Rho_Kinase Rho Kinase RhoA->Rho_Kinase MLCP_inhibition MLCP Inhibition Rho_Kinase->MLCP_inhibition MLCP_inhibition->Contraction Ca_Influx->Contraction ERK12->Contraction p38MAPK->Contraction SR->Ca_Release

Caption: U-46619 signaling cascade in vascular smooth muscle cells.

Experimental Workflow for Investigating Unexpected Responses

This workflow provides a logical progression for troubleshooting unexpected physiological responses to U-46619.

Troubleshooting_Workflow Start Unexpected Response to U-46619 Check_Compound Verify Compound Integrity (Fresh solution, Lot #) Start->Check_Compound Check_Protocol Review Experimental Protocol (Buffer, Temp, Viability) Start->Check_Protocol Response_Still_Unexpected Response Still Unexpected? Check_Compound->Response_Still_Unexpected Check_Protocol->Response_Still_Unexpected Investigate_Endothelium Investigate Endothelial Role (Endo-intact vs. Endo-denuded) Response_Still_Unexpected->Investigate_Endothelium Yes Analyze_Data Analyze and Interpret Data Response_Still_Unexpected->Analyze_Data No Use_Antagonist Confirm TP Receptor Mediation (Use specific antagonist, e.g., SQ29548) Investigate_Endothelium->Use_Antagonist Pathway_Inhibitors Dissect Signaling Pathway (e.g., PLC, RhoK, Ca2+ channel inhibitors) Use_Antagonist->Pathway_Inhibitors Pathway_Inhibitors->Analyze_Data

Caption: A logical workflow for troubleshooting unexpected U-46619 responses.

References

Improving reproducibility of "5-trans U-46619" induced vasoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of "5-trans U-46619" induced vasoconstriction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce vasoconstriction?

A1: this compound is a stable synthetic analog of the prostaglandin endoperoxide PGH₂.[1] It acts as a potent agonist for the thromboxane A₂ (TXA₂) receptor, also known as the TP receptor.[1] Upon binding to the TP receptor on vascular smooth muscle cells, U-46619 activates a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent smooth muscle contraction, resulting in vasoconstriction.

Q2: What are the key signaling pathways involved in U-46619-induced vasoconstriction?

A2: The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, the RhoA/Rho-kinase pathway plays a significant role in sensitizing the contractile apparatus to Ca²⁺.

Q3: How should I prepare and store U-46619 stock solutions?

A3: U-46619 is typically supplied as a solution in methyl acetate.[2] To prepare a stock solution, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[2][3] The solubility in these solvents is approximately 100 mg/mL.[2] For long-term storage, it is recommended to store the stock solution at -20°C, which can be stable for at least one to two years.[2][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Q4: What is the stability of U-46619 in aqueous solutions?

A4: U-46619 is sparingly soluble in aqueous buffers.[2] It is not recommended to store aqueous solutions for more than one day.[2] For experiments, it is best to prepare fresh dilutions in your physiological salt solution (e.g., Krebs-Henseleit buffer) from the stock solution on the day of the experiment.[6]

Troubleshooting Guide

Issue 1: High variability in concentration-response curves to U-46619.

Potential Cause Troubleshooting Steps
Inconsistent Endothelial Integrity The endothelium releases vasodilators (e.g., nitric oxide) that can counteract U-46619-induced constriction. Ensure consistent and verifiable removal of the endothelium if studying direct smooth muscle effects. Verify endothelial removal by testing the relaxation response to an endothelium-dependent vasodilator like acetylcholine or bradykinin after pre-constriction.[7]
Vessel Desensitization (Tachyphylaxis) Repeated exposure to U-46619 can lead to a diminished response. Allow for adequate washout and recovery periods between applications. If constructing cumulative concentration-response curves, ensure that each concentration is added only after the response to the previous one has stabilized.[8]
Differences in Vascular Beds or Animal Models The sensitivity to U-46619 can vary significantly between different arteries (e.g., aorta, mesenteric, pulmonary) and animal species or strains.[9][10] Be consistent with the tissue source and animal model throughout your study.
Incorrect Solution Preparation or Storage Improperly prepared or stored U-46619 solutions can lead to degradation and reduced potency. Always prepare fresh aqueous dilutions from a properly stored stock solution.[2][6]

Issue 2: No or very weak contraction in response to U-46619.

Potential Cause Troubleshooting Steps
Degraded U-46619 The compound may have degraded due to improper storage or handling. Use a fresh vial of U-46619 or prepare a new stock solution.
Non-viable Tissue The isolated blood vessel may have been damaged during dissection or mounting. Assess tissue viability by inducing a contraction with a high potassium solution (e.g., 60-80 mM KCl) at the beginning of the experiment.[11]
Presence of Endothelium In some vascular beds, a healthy endothelium can release potent vasodilators that may completely abolish the contractile response to low concentrations of U-46619. If a direct smooth muscle response is desired, ensure complete removal of the endothelium.[7]
Incorrect Drug Concentration Double-check your dilution calculations to ensure the final bath concentrations are within the expected effective range for your specific tissue.

Issue 3: Inconsistent baseline tension in wire myography experiments.

Potential Cause Troubleshooting Steps
Inadequate Equilibration The tissue may not have been allowed to equilibrate sufficiently after mounting. A standard equilibration period of at least 30-60 minutes is recommended before starting any experimental protocol.[11]
Spontaneous Vasomotion Some blood vessels exhibit spontaneous rhythmic contractions and relaxations. While this can be a physiological phenomenon, it can interfere with obtaining a stable baseline. If problematic, consider if the experimental conditions (e.g., temperature, oxygenation) are optimal. In some cases, a different vascular bed may be necessary.
Mechanical Drift Ensure the myograph system is properly calibrated and that there is no mechanical drift in the force transducer.

Experimental Protocols

Protocol 1: Preparation of U-46619 Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in Ethanol):

    • If U-46619 is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.

    • Add the appropriate volume of 100% ethanol to the vial to achieve a 10 mM concentration (Molecular Weight of U-46619 is 350.5 g/mol ).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solution Preparation (for wire myography):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in the physiological salt solution (e.g., Krebs-Henseleit buffer) to be used in the experiment to achieve the desired final concentrations for the concentration-response curve. It is recommended to prepare fresh dilutions for each experiment.

Protocol 2: Wire Myography Experiment for U-46619-Induced Vasoconstriction
  • Tissue Preparation:

    • Isolate the desired blood vessel (e.g., mesenteric artery, aorta) and place it in cold physiological salt solution (PSS).

    • Carefully clean the vessel of surrounding connective and adipose tissue under a dissecting microscope.

    • Cut the vessel into 2 mm rings.

  • Mounting and Equilibration:

    • Mount the vessel rings on the wires of a wire myograph system in a chamber filled with PSS, continuously gassed with 95% O₂ / 5% CO₂ at 37°C.

    • Allow the vessels to equilibrate for at least 30-60 minutes.[11]

  • Viability and Endothelial Integrity Check:

    • To check for viability, stimulate the vessels with a high potassium solution (e.g., 60 mM KCl). A robust contraction should be observed.

    • Wash the vessels with PSS and allow them to return to baseline.

    • To assess endothelial integrity, pre-constrict the vessels with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U-46619 itself).

    • Once a stable plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine, 1-10 µM). A relaxation of >80% typically indicates an intact endothelium.

    • If endothelium-denuded experiments are required, the endothelium can be removed by gently rubbing the intimal surface with a human hair or a fine wire. Successful removal is confirmed by the absence of or minimal (<10%) relaxation to the endothelium-dependent vasodilator.[7]

  • Concentration-Response Curve:

    • After the integrity check and a washout period, allow the vessels to return to a stable baseline.

    • Add U-46619 cumulatively to the bath, typically in half-log increments, to construct a concentration-response curve.

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

Quantitative Data Summary

Table 1: Reported EC₅₀ Values for U-46619-Induced Vasoconstriction in Various Tissues

TissueSpeciesEC₅₀ (nM)Reference
Human Subcutaneous Resistance ArteriesHuman~16[12]
Platelet AggregationHuman580[5]
Platelet Shape ChangeHuman13[5]
General TP Receptor Agonist ActivityNot Specified35

Note: EC₅₀ values can vary depending on the specific experimental conditions, including the presence or absence of endothelium and the specific animal model used.

Visualizations

Signaling Pathway of U-46619-Induced Vasoconstriction```dot

// Nodes U46619 [label="U-46619", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TP_Receptor [label="TP Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum (SR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; RhoA [label="RhoA", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="Rho-kinase\n(ROCK)", fillcolor="#FBBC05", fontcolor="#202124"]; MLCP_inhibition [label="MLCP Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_calmodulin [label="Ca²⁺-Calmodulin\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLCK [label="Myosin Light\nChain Kinase (MLCK)", fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Vasoconstriction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges U46619 -> TP_Receptor; TP_Receptor -> Gq11 [label="activates"]; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="binds to\nreceptor on"]; SR -> Ca_release; DAG -> PKC [label="activates"]; Gq11 -> RhoA [label="activates"]; RhoA -> ROCK [label="activates"]; ROCK -> MLCP_inhibition; Ca_release -> Ca_calmodulin; Ca_calmodulin -> MLCK [label="activates"]; MLCK -> Contraction [label="phosphorylates\nmyosin"]; PKC -> Contraction [label="contributes to"]; MLCP_inhibition -> Contraction [label="promotes"]; }

Caption: Standard workflow for a wire myography experiment.

Logical Relationship for Troubleshooting High Variability

Troubleshooting_Variability high_variability High Variability in U-46619 Response cause1 Inconsistent Endothelial Function high_variability->cause1 cause2 Tachyphylaxis high_variability->cause2 cause3 Tissue/Model Differences high_variability->cause3 cause4 Solution Instability high_variability->cause4 solution1 Verify Endothelium Removal/Status cause1->solution1 solution2 Adequate Washout & Recovery Time cause2->solution2 solution3 Consistent Tissue Source & Model cause3->solution3 solution4 Freshly Prepare Aqueous Solutions cause4->solution4

Caption: Troubleshooting logic for high response variability.

References

Technical Support Center: 5-trans U-46619 & U-46619 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 (TP) receptor agonist U-46619 and addressing potential issues arising from its geometric isomer, 5-trans U-46619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to U-46619?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[1] "this compound" is a geometric isomer of U-46619. It is important to note that this compound is often present as a minor impurity (typically 2-5%) in commercially available preparations of U-46619. This variable presence of the 5-trans isomer is a significant potential source of batch-to-batch variability in the activity of U-46619.

Q2: What is the primary mechanism of action for U-46619 and its 5-trans isomer?

A2: Both U-46619 and its 5-trans isomer are agonists of the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR).[2] Activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, most notably platelet aggregation and smooth muscle contraction.[3][4] The signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC), ultimately leading to cellular responses.

Q3: What are the recommended storage and handling conditions for U-46619?

A3: U-46619 is typically supplied as a solution in an organic solvent like methyl acetate. It is recommended to store the stock solution at -20°C.[5][6] The stability of the compound under these conditions is generally greater than or equal to two years.[5] For experimental use, the organic solvent can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a suitable solvent such as ethanol, DMSO, or dimethylformamide. Aqueous solutions of U-46619 are not recommended for storage for more than one day due to their limited stability.[5]

Q4: How does the bioactivity of this compound compare to U-46619?

A4: While comprehensive comparative studies are limited, available information suggests that the 5-trans isomer may have different biological activity compared to the cis-isomer (U-46619). One study found that this compound was about half as potent as U-46619 in inhibiting prostaglandin E synthase. The difference in potency at the TP receptor is not well-documented, but it is reasonable to assume that the geometric isomerism could affect receptor binding and activation, thereby contributing to variability in experimental results.

Troubleshooting Guide for Batch-to-Batch Variability

Inconsistent or unexpected results between different batches of U-46619 can be a significant challenge. This guide provides a systematic approach to troubleshooting these issues.

Initial Assessment: Identifying the Problem

The first step is to confirm that the observed variability is indeed due to the U-46619 batch and not other experimental factors.

  • Review Experimental Parameters: Double-check all experimental parameters, including cell line/tissue viability, passage number, reagent concentrations, incubation times, and equipment calibration.

  • Positive and Negative Controls: Ensure that positive and negative controls are included in every experiment and are behaving as expected.

  • Reagent Stability: Confirm the stability and proper storage of all other critical reagents in your assay.

Workflow for Investigating Batch-to-Batch Variability

If you suspect U-46619 batch variability is the root cause, follow this workflow:

Troubleshooting Workflow cluster_0 Phase 1: Verification cluster_1 Phase 2: Qualification of New Batch cluster_2 Phase 3: Resolution A Inconsistent Experimental Results Observed B Review Experimental Protocol and Controls A->B C Isolate U-46619 as the Variable B->C D Obtain Certificate of Analysis (CoA) for Both Batches C->D E Perform Analytical Purity and Isomer Ratio Assessment (e.g., HPLC) D->E F Conduct Functional Bioassay (e.g., Platelet Aggregation or Vasoconstriction) E->F G Compare EC50 Values Between Batches F->G H EC50 Values Significantly Different? G->H I Adjust Concentration of New Batch Based on Potency H->I Yes K EC50 Values Similar? Re-evaluate Other Experimental Parameters H->K No J Contact Supplier for Replacement or Further Analysis I->J

Caption: A stepwise workflow for troubleshooting batch-to-batch variability of U-46619.

Data Presentation: Comparing U-46619 Potency

A critical step in qualifying a new batch of U-46619 is to determine its potency (EC50) in a functional assay and compare it to previous batches and literature values. Below is a summary of reported EC50 values from various suppliers and studies.

Supplier/StudyAssay TypeTissue/Cell TypeEC50 (nM)
R&D SystemsNot SpecifiedNot Specified35
MedChemExpressPlatelet AggregationPlatelets580
MedChemExpressPlatelet Shape ChangePlatelets13
AbcamNot SpecifiedNot Specified35
REPROCELLVasoconstrictionHuman Resistance Artery16

Note: EC50 values can vary significantly depending on the experimental system and conditions. It is crucial to establish a baseline EC50 in your specific assay system for consistent comparison.

Experimental Protocols for Quality Control

To ensure the consistency of your U-46619 batches, it is highly recommended to perform in-house quality control using a functional bioassay. Here are detailed methodologies for two common assays.

Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce the aggregation of platelets, a primary physiological response.

Methodology:

  • Platelet Preparation:

    • Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

    • To obtain washed platelets, further process the PRP by centrifugation in the presence of a prostacyclin analogue to prevent activation, followed by resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Aggregation Measurement:

    • Use a platelet aggregometer, which measures changes in light transmission through a platelet suspension as they aggregate.

    • Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.

    • Add a range of concentrations of the new and old batches of U-46619 to the cuvettes.

    • Record the change in light transmission over time.

  • Data Analysis:

    • Determine the maximal aggregation percentage for each concentration.

    • Plot a dose-response curve and calculate the EC50 value for each batch.

Vascular Smooth Muscle Contraction Assay

This ex vivo assay measures the contractile response of isolated blood vessels to U-46619.

Methodology:

  • Tissue Preparation:

    • Dissect a blood vessel (e.g., rat aorta, human subcutaneous resistance artery) and cut it into rings.[7]

    • Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

  • Contraction Measurement:

    • Allow the tissues to equilibrate under a resting tension.

    • Construct a cumulative concentration-response curve by adding increasing concentrations of U-46619 from the different batches to the organ bath.

    • Record the increase in tension at each concentration.

  • Data Analysis:

    • Normalize the contraction responses to a maximal contraction induced by a standard agent (e.g., high potassium solution).

    • Plot the dose-response curves and calculate the EC50 and Emax (maximal contraction) values for each batch.

Signaling Pathway and Experimental Workflow Diagrams

U-46619 Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by U-46619 binding to the TP receptor.

U-46619 Signaling Pathway U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of U-46619 via the TP receptor.

Analytical Quality Control Workflow

For laboratories with access to analytical chemistry capabilities, a more direct assessment of batch purity and isomer content is recommended.

Analytical QC Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve New and Old Batches in HPLC-grade Solvent B Inject Samples onto a C18 Reverse-Phase HPLC Column A->B C Run a Gradient Elution with a Suitable Mobile Phase (e.g., Acetonitrile/Water with Formic Acid) B->C D Detect at an Appropriate UV Wavelength (e.g., ~200-210 nm) C->D E Compare Chromatograms of the Two Batches D->E F Identify Peaks for U-46619 and this compound E->F G Quantify the Relative Peak Areas to Determine Isomer Ratio F->G

Caption: A general workflow for the analytical quality control of U-46619 batches using HPLC.

Disclaimer: The information provided in this technical support center is for research purposes only and is not intended for human or veterinary use. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions.

References

Validation & Comparative

A Comparative Guide to Thromboxane A2 Analogs: Focus on U-46619 and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thromboxane A2 (TXA2) analog U-46619, including its less active isomer 5-trans U-46619, with other key TXA2 analogs. The information is curated to assist in the selection of appropriate tools for research and drug development in areas such as thrombosis, vasoconstriction, and signal transduction.

Introduction to Thromboxane A2 and its Analogs

Thromboxane A2 (TXA2) is a potent but highly unstable lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction.[1][2] Its instability, with a half-life of about 30 seconds in aqueous solution, necessitates the use of stable synthetic analogs in experimental settings.[1]

U-46619 is a widely used, potent, and stable synthetic analog of the prostaglandin endoperoxide PGH2, which acts as a thromboxane A2 (TP) receptor agonist.[3] It effectively mimics the physiological and pathological actions of TXA2, making it a valuable tool for studying TP receptor-mediated signaling pathways. The commercially available U-46619 is primarily the 5-cis isomer, which is the more active form. Its geometric isomer, this compound, is often present as a minor impurity and has been found to be about half as potent in certain assays, such as the inhibition of Prostaglandin E synthase.

This guide will compare U-46619 with other commonly used TXA2 analogs, focusing on their receptor binding affinities and functional potencies in key biological assays.

Comparative Analysis of Thromboxane A2 Analogs

The selection of a TXA2 analog for a specific experimental purpose depends on its pharmacological profile, including its potency, selectivity, and the specific biological system being investigated. Below are tables summarizing the quantitative data for U-46619 and other representative TXA2 analogs.

Table 1: Receptor Binding Affinity of Thromboxane A2 Analogs

CompoundRadioligandPreparationKd (nM)Ki (nM)Reference
U-46619[3H]SQ29,548Pig Aorta Membranes-130[3]
U-46619[3H]SQ29,548Pig Platelet Membranes-160[3]
PGH2[125I]PTA-OHWashed Human Platelets43-[4]
TXA2[125I]PTA-OHWashed Human Platelets125-[4]
SQ29,548[125I]PTA-OHWashed Human Platelets-21[5]

Kd: Dissociation constant; Ki: Inhibition constant. Lower values indicate higher binding affinity.

Table 2: Functional Potency of Thromboxane A2 Analogs

CompoundAssayTissue/Cell TypeEC50 (nM)Reference
U-46619Platelet AggregationHuman Platelet-Rich Plasma35[6]
U-46619Aortic ContractionPig Coronary Artery-[3]
PGH2Platelet AggregationWashed Human Platelets45[4]
TXA2Platelet AggregationWashed Human Platelets163[4]
TXA2Platelet AggregationHuman Platelet-Rich Plasma66[4]

EC50: Half-maximal effective concentration. Lower values indicate higher potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these analogs, it is essential to visualize the signaling cascade they initiate and the experimental procedures used to characterize them.

Thromboxane A2 Receptor Signaling Pathway

Activation of the TP receptor by agonists like U-46619 initiates a cascade of intracellular events, primarily through Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), resulting in increased intracellular calcium levels and the activation of protein kinase C (PKC), which collectively mediate platelet activation and smooth muscle contraction.[7][8]

Thromboxane_A2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2_Analog TXA2 Analog (e.g., U-46619) TP_Receptor TP Receptor TXA2_Analog->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_ER->Smooth_Muscle_Contraction Platelet_Activation Platelet Activation (Shape Change, Aggregation) PKC->Platelet_Activation

Thromboxane A2 Receptor Signaling Pathway
Experimental Workflow for Comparing TXA2 Analogs

A typical workflow to compare the performance of different TXA2 analogs involves a series of in vitro assays to determine their receptor binding affinity and functional potency.

Experimental_Workflow cluster_workflow Comparative Workflow Start Select TXA2 Analogs (U-46619, etc.) Receptor_Binding Radioligand Binding Assay (Determine Kd/Ki) Start->Receptor_Binding Platelet_Aggregation Platelet Aggregation Assay (Determine EC50) Start->Platelet_Aggregation Vasoconstriction Aortic Ring Contraction Assay (Determine EC50) Start->Vasoconstriction Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Platelet_Aggregation->Data_Analysis Vasoconstriction->Data_Analysis Conclusion Conclusion on Relative Potency and Efficacy Data_Analysis->Conclusion

Experimental Workflow for TXA2 Analog Comparison

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound for the TP receptor.

Materials:

  • Membrane preparation from cells or tissues expressing TP receptors (e.g., platelets, vascular smooth muscle cells).[3]

  • Radiolabeled ligand (e.g., [3H]SQ29,548).[3]

  • Unlabeled TXA2 analogs for competition assays.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand in the binding buffer.

  • For competition assays, add increasing concentrations of the unlabeled TXA2 analog.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using appropriate software to calculate Kd or Ki values.

Platelet Aggregation Assay

This assay measures the ability of a TXA2 analog to induce platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets.[9]

  • TXA2 analogs at various concentrations.

  • Platelet aggregometer.

  • Aggregation buffer (e.g., Tyrode's buffer).

Procedure:

  • Prepare PRP from fresh whole blood by centrifugation.

  • Adjust the platelet count to a standardized concentration.

  • Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.

  • Add the TXA2 analog to the platelet suspension.

  • Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.[10]

  • Calculate the EC50 value from the dose-response curve.

Aortic Ring Contraction Assay

This ex vivo assay assesses the vasoconstrictor potency of TXA2 analogs on isolated blood vessels.

Materials:

  • Isolated rat or rabbit thoracic aorta.[11][12]

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 and 5% CO2.

  • TXA2 analogs at various concentrations.

Procedure:

  • Dissect the thoracic aorta and cut it into rings of 2-3 mm in width.[11]

  • Suspend the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a reference contraction with a standard agent (e.g., KCl) to test tissue viability.

  • After washing and re-equilibration, add cumulative concentrations of the TXA2 analog.

  • Record the isometric tension developed by the aortic rings.

  • Construct a concentration-response curve and determine the EC50 value.

Conclusion

U-46619 remains a cornerstone for studying thromboxane A2-mediated physiological and pathological processes due to its stability and potent agonistic activity at the TP receptor. While its 5-trans isomer is less active, the parent compound (5-cis U-46619) serves as a robust reference agonist. The choice of a specific TXA2 analog should be guided by the experimental context, with careful consideration of the comparative data on receptor affinity and functional potency presented in this guide. The provided experimental protocols offer a foundation for the consistent and reliable characterization of these important research tools.

References

Validating 5-trans U-46619 as a Selective Thromboxane A2 Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-trans U-46619 with other thromboxane A2 (TP) receptor agonists, supported by experimental data and detailed protocols. The objective is to validate the use of U-46619 as a potent and selective tool for studying TP receptor pharmacology.

Introduction to TP Receptors and Agonists

The thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] The endogenous ligand for the TP receptor is the unstable arachidonic acid metabolite, thromboxane A2. Due to its instability, stable synthetic analogs are essential for in vitro and in vivo studies.

This compound is a widely used, potent, and stable PGH2/TXA2 analog that functions as a TP receptor agonist.[3] Its stability and selectivity make it a valuable pharmacological tool for investigating the roles of TP receptors in health and disease. This guide compares the pharmacological properties of U-46619 with other commonly used TP receptor agonists, I-BOP and STA2, and provides detailed protocols for its validation.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of U-46619, I-BOP, and STA2, providing a quantitative comparison of their potency and affinity for the TP receptor.

CompoundReceptor Affinity (Ki)Functional Potency (EC50)Source Organism/TissueReference
This compound ~41 nM (high-affinity site)35 nM (platelet shape change)Human Platelets[4]
536 nM (serotonin release)Human Platelets[4]
1.31 µM (platelet aggregation)Human Platelets[4]
6.9 nM (small airway contraction)Rat Lung Slices[5]
66 nM (large airway contraction)Rat Lung Slices[5]
I-BOP 0.48 nMNot explicitly stated in the provided resultsHuman Platelets
STA2 Not explicitly stated in the provided results4.2x10-7 – 8.7x10-8 M (pIC50 6.4 - 7.1)Human Platelets

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of TP receptor agonists and the methods used for their validation, the following diagrams illustrate the key signaling pathways and experimental workflows.

TP_Receptor_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq_11 Gq/11 TP_Receptor->Gq_11 G12_13 G12/13 TP_Receptor->G12_13 ERK ERK Activation TP_Receptor->ERK PLC Phospholipase C (PLC) Gq_11->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction/ Smooth Muscle Contraction Ca2_release->Vasoconstriction Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation RhoA RhoA RhoGEF->RhoA ROCK Rho Kinase (ROCK) RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Vasoconstriction

Caption: TP receptor signaling pathways activated by U-46619.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_ca Calcium Mobilization cluster_agg Platelet Aggregation cluster_vaso Vasoconstriction b1 Prepare Membranes (from cells/tissues expressing TP receptor) b2 Incubate Membranes with Radiolabeled Ligand (e.g., [³H]SQ29548) & Unlabeled Competitor (U-46619) b1->b2 b3 Separate Bound from Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine Ki b4->b5 f1 Prepare Platelets or Isolated Tissues (e.g., Aorta) ca1 Load Cells with Ca²⁺-sensitive dye (e.g., Fluo-4) f1->ca1 ag1 Measure Baseline Light Transmission/Impedance f1->ag1 va1 Mount Tissue in Organ Bath f1->va1 ca2 Stimulate with U-46619 ca1->ca2 ca3 Measure Fluorescence Change ca2->ca3 ca4 Determine EC50 ca3->ca4 ag2 Add U-46619 ag1->ag2 ag3 Monitor Change in Light Transmission/Impedance ag2->ag3 ag4 Determine EC50 ag3->ag4 va2 Record Isometric Tension va1->va2 va3 Cumulative Addition of U-46619 va2->va3 va4 Measure Contractile Response va3->va4 va5 Determine EC50 va4->va5

Caption: Experimental workflows for validating TP receptor agonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the pharmacological data.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the TP receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing TP receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet and resuspend in a suitable buffer, then store at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[6]

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), a radiolabeled TP receptor antagonist (e.g., [³H]SQ29548), and varying concentrations of the unlabeled competitor compound (e.g., U-46619).

  • The final reaction volume is typically 250 µL.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

3. Separation and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the bound radioactivity using a scintillation counter.[6]

4. Data Analysis:

  • Determine non-specific binding by including a high concentration of an unlabeled TP receptor antagonist.

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Mobilization Assay

This assay measures the ability of a TP receptor agonist to induce an increase in intracellular calcium concentration ([Ca²⁺]i).

1. Cell Preparation:

  • Isolate platelets from whole blood or use a cell line expressing the TP receptor.

  • Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Measurement of [Ca²⁺]i:

  • Aliquot the dye-loaded cells into a 96-well plate.

  • Use a microplate reader with a fluorescent imaging system to measure baseline fluorescence.

  • Add varying concentrations of the TP receptor agonist (e.g., U-46619) to the wells.

  • Immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an increase in [Ca²⁺]i.[7]

3. Data Analysis:

  • Plot the peak fluorescence intensity against the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Platelet Aggregation Assay

This assay assesses the ability of a TP receptor agonist to induce platelet aggregation.

1. Platelet Preparation:

  • Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed.

  • Alternatively, use washed platelets resuspended in a suitable buffer.

2. Aggregometry:

  • Place the platelet suspension in an aggregometer cuvette with a stir bar at 37°C.

  • Establish a baseline reading of light transmission (for light transmission aggregometry) or impedance (for whole blood aggregometry).

  • Add the TP receptor agonist (e.g., U-46619) to the cuvette.

  • Record the change in light transmission or impedance over time, which reflects the extent of platelet aggregation.[8][9]

3. Data Analysis:

  • Quantify the maximum aggregation response for each agonist concentration.

  • Plot the percentage of aggregation against the agonist concentration and determine the EC50 value.

Vasoconstriction Assay in Isolated Aortic Rings

This ex vivo assay measures the contractile response of vascular smooth muscle to a TP receptor agonist.

1. Tissue Preparation:

  • Euthanize an animal (e.g., rat) and dissect the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings (e.g., 2-4 mm in length).

  • The endothelium can be left intact or removed by gentle rubbing of the intimal surface.[10]

2. Organ Bath Setup:

  • Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Allow the tissues to equilibrate under a resting tension.

3. Measurement of Contractile Response:

  • After equilibration, add a high concentration of potassium chloride (KCl) to test the viability of the tissue.

  • Wash the tissue and allow it to return to baseline.

  • Add the TP receptor agonist (e.g., U-46619) in a cumulative manner to generate a concentration-response curve.

  • Record the increase in isometric tension.[11]

4. Data Analysis:

  • Express the contractile response as a percentage of the maximum response to KCl.

  • Plot the response against the agonist concentration to determine the EC50 value.

Conclusion

This compound is a potent and selective TP receptor agonist, as demonstrated by its low nanomolar EC50 values in various functional assays and its well-characterized signaling profile. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers validating its use in their experimental systems. The selectivity of U-46619 for the TP receptor over other prostanoid receptors, as has been shown in various preparations, further solidifies its utility as a standard pharmacological tool.[3][12] By following the outlined protocols, researchers can confidently employ U-46619 to elucidate the intricate roles of TP receptors in health and disease.

References

A Comparative Guide to the Prostanoid Receptor Cross-Reactivity of 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prostanoid receptor cross-reactivity of 5-trans U-46619. Due to the limited direct experimental data on this specific isomer, this guide focuses on the well-characterized selectivity of its potent cis-isomer, U-46619, a stable thromboxane A2 (TP) receptor agonist. This comparison offers valuable insights for researchers investigating prostanoid signaling pathways and developing targeted therapeutics.

Introduction to U-46619 and its 5-trans Isomer

U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and is widely used in research as a potent and stable agonist for the thromboxane A2 (TP) receptor.[1][2] Its activation of the TP receptor triggers a signaling cascade primarily through Gq-protein coupling, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[3] This pathway is crucial in various physiological processes, including platelet aggregation and smooth muscle contraction.[1]

This compound is the trans-isomer of U-46619. It is often present as a minor impurity (2-5%) in commercial preparations of U-46619. Currently, there is a significant lack of published data on the direct interaction of this compound with the TP receptor or its cross-reactivity with other prostanoid receptors. The available evidence suggests a distinct biological activity profile for the trans-isomer.

Comparative Analysis of Prostanoid Receptor Activity

The following table summarizes the known receptor activity of U-46619 and the limited information available for this compound. The data for U-46619 is derived from various in vitro studies and highlights its selectivity for the TP receptor.

LigandPrimary TargetOther Prostanoid Receptors (EP, DP, FP, IP)Other Known Activity
U-46619 Potent agonist of the Thromboxane A2 (TP) receptor (EC₅₀ = 35 nM).[2]Generally reported to have weak or no activity.[1][4][5]-
This compound No direct binding or activation data available for the TP receptor.No direct binding or activation data available.Inhibitor of microsomal prostaglandin E2 synthase (mPGES-1).

Note: The lack of data for this compound's activity on prostanoid receptors represents a significant knowledge gap. Researchers should exercise caution when using commercial preparations of U-46619, as the presence of the 5-trans isomer could potentially introduce off-target effects related to the inhibition of PGE2 synthesis.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the mechanisms involved in assessing prostanoid receptor activity, the following diagrams illustrate the primary signaling pathway of the TP receptor and a general workflow for evaluating receptor cross-reactivity.

TP_Signaling_Pathway U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Binds to Gq_protein Gq Protein TP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Physiological_Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) PKC->Physiological_Response Leads to

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Binding_Assay Radioligand Binding Assay Membrane_Prep Prepare Membranes from Cells Expressing Prostanoid Receptors Binding_Assay->Membrane_Prep Radioligand Incubate with Radioligand (e.g., ³H-SQ 29,548 for TP) Membrane_Prep->Radioligand Competitor Add Increasing Concentrations of this compound Radioligand->Competitor Measure_Binding Measure Bound Radioactivity Competitor->Measure_Binding Ki_Value Determine Ki values Measure_Binding->Ki_Value Conclusion Conclusion: Determine Selectivity Profile Ki_Value->Conclusion Functional_Assay Second Messenger Assays Cell_Culture Use Cells Expressing Specific Prostanoid Receptors Functional_Assay->Cell_Culture Stimulation Stimulate with this compound Cell_Culture->Stimulation Measure_Response Measure Second Messenger Levels (e.g., Ca²⁺, cAMP) Stimulation->Measure_Response EC50_Value Determine EC₅₀/IC₅₀ values Measure_Response->EC50_Value EC50_Value->Conclusion Start Start: Assess Cross-Reactivity of this compound Start->Binding_Assay Start->Functional_Assay

Caption: Experimental Workflow for Assessing Prostanoid Receptor Cross-Reactivity.

Experimental Protocols

Detailed methodologies are essential for accurately determining the cross-reactivity of a compound with prostanoid receptors. Below are outlines of key experimental protocols.

Radioligand Binding Assays

This method is used to determine the binding affinity of a test compound to a specific receptor.

  • Receptor Preparation:

    • Prepare cell membrane homogenates from cell lines stably expressing a single human prostanoid receptor (e.g., TP, EP1-4, DP, FP, IP).

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford or BCA).

  • Competition Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-SQ 29,548 for the TP receptor) with the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (Calcium Mobilization)

This assay measures the ability of a compound to activate Gq-coupled prostanoid receptors (e.g., TP, EP1, FP) by detecting changes in intracellular calcium concentration.

  • Cell Preparation:

    • Plate cells stably expressing the prostanoid receptor of interest in a 96-well black-walled, clear-bottom plate.

    • Culture the cells until they reach a confluent monolayer.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test compound (this compound) to the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

Conclusion

While this compound is an isomer of the potent and selective TP receptor agonist U-46619, there is a notable absence of data regarding its own activity at prostanoid receptors. The available information indicates that it functions as an inhibitor of microsomal prostaglandin E2 synthase. Given the high selectivity of U-46619 for the TP receptor, it is plausible that the 5-trans isomer may also exhibit a degree of selectivity, but this requires direct experimental verification. Researchers should be aware of the distinct pharmacological profile of this compound and consider its potential off-target effects when using U-46619 preparations that may contain this isomer as an impurity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the prostanoid receptor cross-reactivity of this compound and other novel compounds.

References

Comparative Analysis of U-46619, a Thromboxane A2 Receptor Agonist, Across Different Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the species-specific effects, experimental protocols, and signaling pathways of the thromboxane A2 receptor agonist U-46619. This guide serves as a surrogate for the analysis of "5-trans U-46619" due to limited available data on the latter.

Disclaimer: Direct comparative studies on the biological activity of "this compound" across different species are scarce. It is primarily known as a minor impurity (2-5%) in preparations of U-46619. The available data suggests that this compound is about half as potent as U-46619 in inhibiting prostaglandin E synthase. Given the limited information, this guide provides a detailed comparative analysis of the well-characterized thromboxane A2 (TXA2) receptor agonist, U-46619, which is the 5-cis isomer and the predominant component in commercially available preparations. The information presented here for U-46619 is intended to serve as a valuable reference for researchers interested in the effects of TXA2 receptor agonism.

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent agonist for the thromboxane A2 (TP) receptor.[1][2][3] Its primary physiological effects include inducing platelet aggregation and causing the contraction of smooth muscle, making it a critical tool in cardiovascular and physiological research.[1]

Data Presentation: Quantitative Comparison of U-46619 Effects

The following tables summarize the quantitative data on the effects of U-46619 on platelet aggregation and vasoconstriction in different species.

Table 1: EC50 Values of U-46619 for Platelet Aggregation

SpeciesEC50 (μM) for AggregationReference
Human~0.58[3]
RabbitData not available
RatData not available

Note: EC50 values can vary depending on experimental conditions.

Table 2: Vasoconstrictor Effects of U-46619

SpeciesTissueAgonist ConcentrationMaximum Vasoconstriction (%)Reference
RabbitPial Arterioles10⁻¹¹ to 10⁻⁶ M9.7 ± 1.3[4][5]
RatPial Arterioles10⁻¹¹ to 10⁻⁶ M14.0 ± 0.5[4][5]
RatAortaNot specifiedPotent agonist[6]
RabbitAortaNot specifiedPotent agonist[6]
DogSaphenous VeinNot specifiedPotent agonist[6]
Guinea-pigLung StripNot specifiedPotent agonist[6]

Experimental Protocols

This section outlines the general methodologies for key experiments involving U-46619.

Platelet Aggregation Assay

Objective: To measure the ability of U-46619 to induce platelet aggregation in vitro.

Materials:

  • Whole blood from the subject species (e.g., human, rabbit, rat).

  • Anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • U-46619 stock solution.

  • Aggregometer.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant.

  • PRP Preparation: Centrifuge the blood at a low speed to obtain PRP.

  • PPP Preparation: Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a blank.

  • Aggregation Measurement:

    • Place a sample of PRP in the aggregometer cuvette and establish a baseline.

    • Add a specific concentration of U-46619 to the PRP.

    • Record the change in light transmission as platelets aggregate.

  • Data Analysis: The extent of aggregation is quantified and can be used to determine EC50 values.

Vasoconstriction Assay (Isolated Tissue Bath)

Objective: To assess the contractile effect of U-46619 on isolated blood vessels.

Materials:

  • Isolated blood vessel rings (e.g., aorta, pial arterioles).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution).

  • Gas mixture (95% O2, 5% CO2).

  • Force transducer and data acquisition system.

  • U-46619 stock solution.

Procedure:

  • Tissue Preparation: Dissect the desired blood vessel and cut it into rings.

  • Mounting: Mount the rings in the organ bath filled with physiological salt solution, maintained at 37°C and bubbled with the gas mixture.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Contraction Measurement:

    • Add cumulative concentrations of U-46619 to the organ bath.

    • Record the isometric tension developed by the vessel ring using a force transducer.

  • Data Analysis: Construct a dose-response curve to determine the potency and efficacy of U-46619. In rats, higher concentrations of U-46619 (10⁻⁷ and 10⁻⁶ M) have been observed to induce intravascular platelet aggregation, leading to a further decrease in arteriole diameter.[4][5]

Mandatory Visualization

Thromboxane A2 Receptor Signaling Pathway

The activation of the thromboxane A2 (TP) receptor by U-46619 initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to Gq and G13 proteins.

TP_Receptor_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation ROCK ROCK RhoA->ROCK Activates Smooth_Muscle_Contraction Smooth Muscle Contraction ROCK->Smooth_Muscle_Contraction

Caption: U-46619 activates the TP receptor, leading to downstream signaling and physiological responses.

General Experimental Workflow for U-46619 Analysis

The following diagram illustrates a typical workflow for studying the effects of U-46619 in different species.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Species_Selection Select Species (e.g., Human, Rat, Rabbit) Tissue_Isolation Isolate Tissues (e.g., Blood, Aorta) Species_Selection->Tissue_Isolation Platelet_Assay Platelet Aggregation Assay Tissue_Isolation->Platelet_Assay Vaso_Assay Vasoconstriction Assay Tissue_Isolation->Vaso_Assay Reagent_Prep Prepare Reagents (U-46619, Buffers) Reagent_Prep->Platelet_Assay Reagent_Prep->Vaso_Assay Dose_Response Generate Dose-Response Curves Platelet_Assay->Dose_Response Vaso_Assay->Dose_Response EC50_Calc Calculate EC50 Values Dose_Response->EC50_Calc Statistical_Analysis Statistical Analysis EC50_Calc->Statistical_Analysis Conclusion Draw Conclusions on Species-Specific Effects Statistical_Analysis->Conclusion

Caption: A generalized workflow for the comparative analysis of U-46619's effects across species.

Conclusion

While data on "this compound" is limited, the extensive research on U-46619 provides a solid framework for understanding the physiological and cellular effects of thromboxane A2 receptor agonism. The species-specific differences in response to U-46619, particularly in vasoconstriction, highlight the importance of careful species selection in preclinical research. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers designing and interpreting studies involving this potent pharmacological tool. Further investigation into the specific biological activities of "this compound" is warranted to fully understand its potential contributions to the overall effects observed with U-46619 preparations.

References

A Comparative Guide: 5-trans U-46619 versus Endogenous Thromboxane A2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic analogs and endogenous ligands is paramount. This guide provides a detailed comparison of the efficacy of 5-trans U-46619, a stable synthetic mimetic, and endogenous thromboxane A2 (TxA2), a potent but highly unstable lipid mediator. Both compounds are critical tools in the study of pathophysiology and pharmacology related to platelet aggregation, vasoconstriction, and smooth muscle contraction.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and thromboxane A2, highlighting their potency in various biological assays. It is important to note that due to the inherent instability of thromboxane A2, direct comparative studies providing head-to-head EC50 or Ki values under identical conditions are scarce. The data presented is a compilation from various sources.

ParameterThis compoundEndogenous Thromboxane A2Key Observations
Chemical Stability StableHighly unstable (half-life of ~30 seconds in aqueous solution)The stability of U-46619 makes it a reliable tool for in vitro and in vivo experiments, whereas the rapid degradation of TxA2 necessitates in situ generation or the use of stable analogs for most experimental setups.
EC50 (Platelet Aggregation) ~0.035 µMPotent, but direct EC50 values are difficult to obtain due to instability.U-46619 is a potent agonist for platelet aggregation. Thromboxane A2 is a primary mediator of the second wave of platelet aggregation.
EC50 (Smooth Muscle Contraction) Potent agonist on various smooth muscle preparations including guinea-pig lung strip, dog saphenous vein, and rat and rabbit aortae.[1][2]Displays a similar pattern of selectivity to U-46619, being a potent agonist on lung and vascular preparations.[1][2]Both U-46619 and TxA2 are highly effective in inducing smooth muscle contraction in specific tissues.[1][2]
Receptor Binding Selective agonist for the thromboxane A2 (TP) receptor.[1][2][3]The natural ligand for the thromboxane A2 (TP) receptor.U-46619 is considered a selective TxA2-mimetic and a valuable tool for studying the actions of TxA2.[1][2]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a method for comparing the efficacy of this compound and freshly generated thromboxane A2 in inducing platelet aggregation in human platelet-rich plasma (PRP).

a. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • Collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

b. Generation of Thromboxane A2:

  • Prepare a suspension of washed human platelets.

  • Incubate the platelet suspension with arachidonic acid (100 µM) and collagen (2 µg/mL) to stimulate the production of TxA2.

  • The supernatant containing the generated TxA2 can be used immediately for the aggregation assay.

c. Platelet Aggregation Measurement:

  • Pre-warm the PRP samples to 37°C in a platelet aggregometer.

  • Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or the freshly prepared TxA2 solution to the PRP.

  • Record the change in light transmission for 5-10 minutes to measure the extent of platelet aggregation.

  • Construct dose-response curves and calculate the EC50 values for both agonists.

Isolated Vascular Smooth Muscle Contraction Assay

This protocol describes a method to compare the contractile effects of this compound and thromboxane A2 on isolated rat aortic rings.

a. Preparation of Aortic Rings:

  • Euthanize a rat according to approved animal welfare protocols.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.

  • Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.

  • Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

b. Measurement of Isometric Contraction:

  • Connect the aortic rings to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with buffer changes every 15 minutes.

  • Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM).

  • After washing and re-equilibration, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) or freshly generated TxA2 to the organ bath.

  • Record the contractile responses and construct concentration-response curves to determine the EC50 and maximal contraction for each agonist.

Mandatory Visualization

G Thromboxane A2 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TxA2_U46619 Thromboxane A2 or This compound TP_Receptor Thromboxane Receptor (TP) TxA2_U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation Ca2_release->MLC_Phosphorylation Promotes Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Contributes to PKC->Platelet_Aggregation Contributes to ROCK ROCK RhoA->ROCK Activates ROCK->MLC_Phosphorylation Promotes Smooth_Muscle_Contraction Smooth Muscle Contraction MLC_Phosphorylation->Smooth_Muscle_Contraction Leads to

Caption: Thromboxane A2 receptor signaling cascade.

G Experimental Workflow for Comparing Thromboxane Agonists Start Start Tissue_Preparation Isolated Tissue Preparation (e.g., Aortic Rings) Start->Tissue_Preparation Equilibration Equilibration in Organ Bath Tissue_Preparation->Equilibration Reference_Contraction Induce Reference Contraction (e.g., KCl) Equilibration->Reference_Contraction Washout Washout and Re-equilibration Reference_Contraction->Washout Agonist_Addition Cumulative Addition of Agonist (U-46619 or TxA2) Washout->Agonist_Addition Data_Acquisition Record Contractile Response Agonist_Addition->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curves, EC50) Data_Acquisition->Data_Analysis Comparison Compare Potency and Efficacy Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: In vitro smooth muscle contraction assay workflow.

References

A Comparative Guide to "5-trans U-46619" for Replicating Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "5-trans U-46619," a less-studied isomer of the widely used thromboxane A2 (TP) receptor agonist, U-46619. Due to the limited published data specifically on "this compound," this document focuses on the well-characterized properties and experimental protocols of U-46619 as the primary reference for researchers aiming to replicate or build upon existing findings in the field of thromboxane A2 signaling.

Introduction to "this compound" and its Relation to U-46619

"this compound" is the trans isomer of U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It is often found as a minor impurity (2-5%) in most commercial preparations of U-46619. While U-46619 is a potent agonist of the thromboxane A2 (TP) receptor, inducing platelet aggregation and smooth muscle contraction, the biological activity of "this compound" has been sparsely investigated.[2][3] One of the few studies available found "this compound" to be about half as potent as the 5-cis version (U-46619) in inhibiting prostaglandin E synthase.

Given the scarcity of data on "this compound," researchers encountering this compound should consider its potential for varied biological activity compared to the more extensively documented U-46619. This guide, therefore, provides a comprehensive look at U-46619 as the primary tool for studying thromboxane A2-mediated effects.

U-46619: A Potent Thromboxane A2 Receptor Agonist

U-46619 is a valuable pharmacological tool for investigating the physiological and pathological roles of thromboxane A2. It is a selective TP receptor agonist that mimics the actions of thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation.[3][4]

Comparative Data of Thromboxane A2 Receptor Agonists

The following table summarizes the potency of U-46619 and provides context by comparing it with other compounds acting on the thromboxane A2 pathway.

CompoundTarget(s)Reported EC50 / pA2 / pIC50Notes
U-46619 Thromboxane A2 (TP) receptor agonistEC50 = 35 nMPotent and stable agonist.
GR32191 Thromboxane A2 (TP) receptor antagonistpA2 ≈ 8.2[5][6]Specific TP receptor antagonist.
R.68070 TP receptor antagonist & Thromboxane A2 synthase inhibitorpA2 ≈ 5.4 (antagonist); pIC50 = 7.4 (synthase inhibition)[5][6]Dual-action compound.
CV-4151 TP receptor antagonist & Thromboxane A2 synthase inhibitorpA2 ≈ 4.8 (antagonist); pIC50 = 6.9 (synthase inhibition)[5][6]Dual-action compound.
Aspirin Cyclo-oxygenase inhibitorpIC50 = 5.3 (for TxA2 formation)[5][6]Inhibits the production of thromboxane A2.
Dazoxiben Thromboxane A2 synthase inhibitorpIC50 = 5.7[5][6]Specific inhibitor of thromboxane A2 synthase.

Signaling Pathway of U-46619

U-46619 exerts its effects by binding to and activating the G-protein coupled thromboxane A2 receptor (TP receptor). This initiates a downstream signaling cascade, primarily through the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to the physiological responses, such as smooth muscle contraction and platelet aggregation.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gαq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Response Physiological Response (e.g., Vasoconstriction, Platelet Aggregation) Ca_release->Response PKC->Response

Caption: U-46619 signaling pathway.

Experimental Protocols for Studying U-46619 Effects

The following are generalized protocols for key experiments involving U-46619. Researchers should adapt these based on their specific experimental setup and cell/tissue type.

In Vitro Vasoconstriction Assay

This protocol outlines a method for assessing the contractile response of isolated blood vessels to U-46619.

Materials:

  • Isolated arterial rings (e.g., rat aorta, mesenteric artery)

  • Wire myograph system

  • Krebs physiological saline solution (PSS)

  • U-46619 stock solution

  • Data acquisition system

Procedure:

  • Mount arterial rings in the wire myograph chambers containing Krebs PSS, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow tissues to equilibrate under optimal tension for at least 60 minutes.

  • Induce a reference contraction with a high potassium solution (e.g., 60 mM KCl).

  • After washout and return to baseline, construct a cumulative concentration-response curve by adding U-46619 in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).[7]

  • Record the isometric tension at each concentration.

  • Data can be expressed as a percentage of the maximal contraction induced by KCl.

Vasoconstriction_Workflow start Start mount Mount Arterial Rings in Myograph start->mount equilibrate Equilibrate Tissues mount->equilibrate kcl Induce Reference Contraction (High KCl) equilibrate->kcl washout Washout & Return to Baseline kcl->washout u46619 Add U-46619 (Cumulative Concentrations) washout->u46619 record Record Isometric Tension u46619->record analyze Analyze Data (% of KCl max) record->analyze end End analyze->end

Caption: In vitro vasoconstriction assay workflow.
Platelet Aggregation Assay

This protocol describes a method to measure U-46619-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet aggregometer

  • U-46619 stock solution

  • Collagen or ADP (as positive controls)

Procedure:

  • Prepare PRP from fresh whole blood by centrifugation.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Establish a baseline light transmission.

  • Add a specific concentration of U-46619 to the PRP and record the change in light transmission over time, which corresponds to platelet aggregation.

  • The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

  • Compare the aggregation induced by U-46619 to that induced by other agonists like collagen or ADP.[5][6]

Conclusion

While the direct replication of findings using "this compound" is challenging due to the limited available data, this guide provides a robust framework for researchers by focusing on its well-characterized and commercially prevalent isomer, U-46619. The provided data, signaling pathways, and experimental protocols for U-46619 serve as a valuable resource for designing and interpreting experiments aimed at understanding the thromboxane A2 signaling axis. Researchers investigating the effects of "this compound" can adapt these methodologies, keeping in mind the potential for different potency and efficacy compared to U-46619. As more research on "this compound" becomes available, a more direct comparative analysis will be possible.

References

A Head-to-Head Comparison of 5-trans U-46619 and I-BOP: Thromboxane A2 Receptor Agonists Under the Microscope

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two synthetic thromboxane A2 (TXA2) receptor (TP receptor) agonists: 5-trans U-46619 and I-BOP. Thromboxane A2 is a potent endogenous mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis. Its instability, however, necessitates the use of stable analogs like U-46619 and I-BOP in research settings to elucidate the physiological and pathological roles of TP receptor activation.

This document summarizes key quantitative data, details common experimental methodologies, and visualizes the pertinent signaling pathways to offer a clear and objective comparison for researchers in pharmacology and drug development.

Disclaimer: Direct comparative studies between this compound and I-BOP are limited in publicly available literature. This compound is the trans-isomer of the widely studied TP receptor agonist U-46619. Due to the scarcity of pharmacological data specifically for the 5-trans isomer at the TP receptor, this guide will utilize data for the more common and well-characterized U-46619 as a structural and functional analogue for comparative purposes. This substitution is clearly indicated in the data tables.

Quantitative Data Summary

The following tables provide a summary of the reported binding affinities and functional potencies of I-BOP and U-46619. These values are compiled from various studies and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Thromboxane A2 Receptor Binding Affinity

CompoundRadioligandPreparationK_d (nM)Reference
I-BOP [¹²⁵I]I-BOPWashed Human PlateletsHigh affinity: 0.234 ± 0.103Low affinity: 2.31 ± 0.86[1]
[¹²⁵I]I-BOPRat Kidney CortexHigh affinity: 0.262 ± 0.016Low affinity: 16.9 ± 1.3[2]
[¹²⁵I]I-BOPRat Kidney Medulla8.2 ± 2.2[3]
U-46619 [³H]U-46619Washed Human PlateletsHigh affinity: 41 ± 9Low affinity: 1460 ± 470[4]
[³H]U-46619Rat Vascular Smooth Muscle Cells (WKY)15.5 ± 2.6[5]
[³H]U-46619Rat Vascular Smooth Muscle Cells (SHR)High affinity: 2.3 ± 0.6Low affinity: 1400 ± 500[5]

Note: The presence of high and low-affinity binding sites for both agonists in certain preparations may suggest the existence of different receptor conformations or subtypes.

Table 2: Functional Potency - Platelet Aggregation

CompoundPreparationEC₅₀ (nM)Reference
I-BOP Washed Human Platelets4.4 ± 0.5[1]
Washed Human Platelets10.8 ± 3[6]
U-46619 Human Platelet-Rich Plasma1310 ± 340[4]
Washed Human Platelets580[7]

Table 3: Functional Potency - Vasoconstriction

CompoundPreparationEC₅₀ (nM)Reference
U-46619 Human Subcutaneous Resistance Arteries16[8]
Mouse Coronary Artery(Potent concentration-dependent contraction)[9]
Mouse Intrarenal Artery(Potent concentration-dependent contraction)[10]

Signaling Pathways

Activation of the TP receptor by agonists such as I-BOP and U-46619 initiates a cascade of intracellular signaling events primarily through the coupling to two major G protein families: G_q/11_ and G_12/13_.

TP_Receptor_Signaling cluster_receptor Cell Membrane cluster_g_proteins G Protein Coupling cluster_gq_pathway Gq/11 Pathway cluster_g1213_pathway G12/13 Pathway cluster_cellular_response Cellular Response Agonist I-BOP or U-46619 TP_Receptor TP Receptor Agonist->TP_Receptor Binds Gq Gαq/11 TP_Receptor->Gq G1213 Gα12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC->Platelet_Aggregation RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Induces MLC_Phosphorylation->Platelet_Aggregation (Shape Change) Vasoconstriction Vasoconstriction MLC_Phosphorylation->Vasoconstriction

Figure 1: TP Receptor Signaling Pathways

The activation of the G_q/11_ pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G_12/13_ pathway activation results in the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). Both pathways ultimately contribute to the physiological responses of platelet aggregation and vasoconstriction.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent generalized protocols synthesized from multiple sources. Researchers should optimize these protocols for their specific experimental setup.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d_) and the density of receptors (B_max_) in a given tissue or cell preparation.

Binding_Assay_Workflow A Prepare Membrane Homogenates (e.g., from platelets or cultured cells) B Incubate Membranes with Increasing Concentrations of Radioligand (e.g., [¹²⁵I]I-BOP or [³H]U-46619) A->B D Separate Bound from Free Ligand (e.g., via vacuum filtration) B->D C For Non-Specific Binding: Incubate in the presence of a high concentration of a non-labeled TP receptor antagonist (e.g., SQ 29548) C->D E Quantify Radioactivity of Bound Ligand (e.g., using a scintillation counter) D->E F Data Analysis: - Total Binding vs. Non-Specific Binding - Scatchard Plot to determine Kd and Bmax E->F

Figure 2: Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Isolate cell membranes from the tissue or cells of interest (e.g., washed human platelets, cultured vascular smooth muscle cells) through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

  • Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled agonist (e.g., [¹²⁵I]I-BOP or [³H]U-46619). To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of a non-radiolabeled TP receptor antagonist (e.g., SQ 29548).

  • Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data is then analyzed, often using Scatchard analysis, to determine the dissociation constant (K_d_) and the maximum number of binding sites (B_max_).

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the aggregation of platelets in a sample of platelet-rich plasma (PRP) or washed platelets.

Aggregation_Assay_Workflow A Prepare Platelet-Rich Plasma (PRP) or Washed Platelets from Whole Blood B Place PRP/Washed Platelets in an Aggregometer Cuvette with a Stir Bar A->B C Establish a Baseline Light Transmittance B->C D Add Agonist (I-BOP or U-46619) at Various Concentrations C->D E Monitor the Change in Light Transmittance as Platelets Aggregate D->E F Data Analysis: - Generate Dose-Response Curves - Calculate EC₅₀ Values E->F

Figure 3: Platelet Aggregation Assay Workflow

Methodology:

  • Sample Preparation: Obtain whole blood from healthy donors and prepare platelet-rich plasma (PRP) by centrifugation at a low speed. Platelet-poor plasma (PPP), used as a reference, is obtained by a second, high-speed centrifugation. Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a buffered solution.

  • Aggregation Measurement: A sample of PRP or washed platelets is placed in a cuvette with a small stir bar in a light transmission aggregometer. The instrument measures the amount of light passing through the sample.

  • Baseline and Agonist Addition: A baseline of light transmission is established. The agonist (I-BOP or U-46619) is then added at various concentrations.

  • Monitoring: As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time.

  • Data Analysis: The maximum aggregation for each agonist concentration is determined. A dose-response curve is constructed, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Vasoconstriction Assay

This assay assesses the contractile response of isolated blood vessels to the application of an agonist.

Vasoconstriction_Assay_Workflow A Isolate Arterial Rings (e.g., from aorta or mesenteric artery) B Mount Arterial Rings in an Organ Bath under Optimal Tension A->B C Equilibrate and Assess Viability (e.g., with KCl) B->C D Add Cumulative Concentrations of Agonist (I-BOP or U-46619) C->D E Record Isometric Tension Changes D->E F Data Analysis: - Construct Concentration-Response Curves - Determine EC₅₀ and Maximum Contraction E->F

Figure 4: Vasoconstriction Assay Workflow

Methodology:

  • Tissue Preparation: Segments of an artery (e.g., thoracic aorta, mesenteric artery) are carefully dissected and cut into rings.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂, 5% CO₂), and maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The tissues are allowed to equilibrate under an optimal resting tension. The viability and contractile capacity of the rings are assessed by challenging them with a high concentration of potassium chloride (KCl).

  • Agonist Addition: Cumulative concentrations of the agonist (I-BOP or U-46619) are added to the organ bath.

  • Tension Recording: The contractile response (increase in isometric tension) is recorded for each concentration.

  • Data Analysis: A concentration-response curve is plotted, and the EC₅₀ and the maximum contractile response (E_max_) are determined.

Conclusion

Both I-BOP and U-46619 are potent and widely used thromboxane A2 receptor agonists that are invaluable tools for studying the physiological and pathophysiological roles of the TP receptor. The available data suggests that I-BOP exhibits a higher binding affinity for the TP receptor, particularly the high-affinity state, compared to U-46619. This is reflected in its greater potency in inducing platelet aggregation. Both compounds effectively induce vasoconstriction and activate the canonical G_q/11_ and G_12/13_ signaling pathways downstream of the TP receptor.

The lack of specific pharmacological data for this compound at the TP receptor remains a significant knowledge gap. Future studies directly characterizing the binding and functional properties of this isomer are warranted to fully understand its biological activity and how it compares to its cis-isomer and other TP receptor agonists like I-BOP. Researchers should exercise caution when interpreting results using commercial preparations of U-46619, as the presence of the 5-trans isomer could potentially influence experimental outcomes. The detailed experimental protocols provided herein offer a foundation for conducting rigorous and reproducible studies to further investigate the pharmacology of these important research compounds.

References

Independent Verification of Thromboxane A2 Receptor Agonist Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the widely used thromboxane A2 (TP) receptor agonist, U-46619, and its alternatives. Due to a lack of independent verification of the binding affinity of "5-trans U-46619" to the TP receptor in publicly available literature, this document focuses on the well-characterized parent compound, U-46619, and other relevant ligands. While "this compound" is known to be a trans isomer and a minor impurity in many commercial preparations of U-46619, its direct interaction with the TP receptor has been sparsely investigated. The primary reported biological activity for this compound is the inhibition of microsomal prostaglandin E2 synthase.

Comparative Binding Affinity of TP Receptor Ligands

The following table summarizes the binding affinities of U-46619 and other compounds that interact with the thromboxane A2 receptor. This data is compiled from various independent studies to provide a basis for comparison.

CompoundLigand TypeParameterValue (nM)Biological SystemReference
U-46619 AgonistEC5035Human Platelets[1]
U-46619 AgonistKd11 ± 4Washed Human Platelets[2][3]
U-46619 AgonistKd20 ± 7Washed Human Platelets[3]
Prostaglandin D2 (PGD2)AgonistIC508000Pig Aorta Smooth Muscle Membranes
Prostaglandin E2 (PGE2)AgonistIC5021000Pig Aorta Smooth Muscle Membranes
Prostaglandin F2α (PGF2α)AgonistIC5012000Pig Aorta Smooth Muscle Membranes
SQ-29548Antagonist--Human Platelets
BM 13177Antagonist--Human Platelets
This compound PGES Inhibitor--Microsomal PGE2 Synthase

Note: EC50 (half maximal effective concentration) values indicate the concentration of a ligand that induces a response halfway between the baseline and maximum. Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological process or response by 50%. A lower value for these parameters generally indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for Thromboxane A2 Receptor

This section outlines a general protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for the thromboxane A2 receptor, based on standard methodologies.[4][5][6]

1. Materials:

  • Receptor Source: Membrane preparations from cells expressing the human thromboxane A2 receptor (e.g., HEK293 cells) or washed human platelets.
  • Radioligand: A tritiated TP receptor agonist or antagonist, such as [3H]U-46619 or [3H]SQ-29548.
  • Test Compounds: U-46619, this compound, and other relevant ligands.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
  • Wash Buffer: Ice-cold assay buffer.
  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
  • Scintillation Cocktail.
  • 96-well filter plates and vacuum manifold.
  • Microplate scintillation counter.

2. Procedure:

  • Incubation: In each well of a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
  • Equilibration: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold. This step separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Detection: After drying the filters, add scintillation cocktail to each well.
  • Quantification: Measure the radioactivity retained on the filters using a microplate scintillation counter.

3. Data Analysis:

  • The data is used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled test compound.
  • The IC50 value is determined from this curve, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
  • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.

Visualization of Key Pathways

Thromboxane A2 Receptor Signaling Pathway

ThromboxaneA2_Signaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Platelet_Aggregation PKC_Activation->Smooth_Muscle_Contraction

Caption: Thromboxane A2 receptor signaling pathway initiated by U-46619.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate Receptor, Radioligand, & Test Compound Start->Incubation Filtration Vacuum Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Measure Radioactivity Scintillation->Counting Analysis Data Analysis: Generate Competition Curve, Calculate IC₅₀ and Kᵢ Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal and Handling of 5-trans U-46619: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ann Arbor, MI – In its commitment to supporting the research community, this document provides essential safety and logistical information for the proper handling and disposal of 5-trans U-46619, a thromboxane A2 (TP) receptor agonist. Adherence to these procedures is critical to ensure a safe laboratory environment and to mitigate potential risks associated with this compound. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Disposal Protocols

While specific institutional guidelines should always be followed, the following procedures outline the recommended best practices for the disposal of this compound. This compound should be treated as a hazardous chemical.

Step-by-Step Disposal Procedure:

  • Consult Safety Data Sheet (SDS): Before handling, users must review the complete Safety Data Sheet (SDS) provided by the supplier (e.g., Cayman Chemical).[1] This document contains comprehensive information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound.

  • Avoid Contamination: Prevent the substance from reaching ground water, water courses, or sewage systems. Even in small quantities, it is considered slightly hazardous for water.

  • Waste Collection:

    • Collect waste solutions in a designated, labeled, and sealed container for chemical waste.

    • If the compound is in a solvent such as methyl acetate, ethanol, or DMSO, it should be disposed of as flammable liquid waste.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its well-characterized isomer, U-46619.

PropertyThis compoundU-46619
CAS Number 330796-58-256985-40-1
Molecular Formula C₂₁H₃₄O₄C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol 350.5 g/mol
Purity ≥98%≥98%
Solubility (DMF) 50 mg/mL100 mg/mL
Solubility (DMSO) 50 mg/mL100 mg/mL
Solubility (Ethanol) 50 mg/mL100 mg/mL
Solubility (PBS, pH 7.2) 1 mg/mL~1 mg/mL
EC₅₀ (Platelet Shape Change) Not available4.8 nM (human), 6.0 nM (rat), 7.3 nM (rabbit)
EC₅₀ (Platelet Aggregation) Not available82 nM (human), 145 nM (rat), 65 nM (rabbit)

Mechanism of Action and Signaling Pathway

This compound is an analog of the potent vasoconstrictor and platelet activator, thromboxane A2 (TXA2).[2][3] It functions as a selective agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[2] Activation of the TP receptor by agonists like U-46619 initiates a cascade of intracellular signaling events that are critical in processes such as hemostasis and smooth muscle contraction.[3] The TP receptor couples to at least two major G-protein families: Gq and G12/13, leading to the activation of distinct downstream effector pathways.[4]

TP Receptor Signaling via Gq

Upon agonist binding, the TP receptor activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC).[5][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[6] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response.[6]

TP Receptor Signaling via G12/13

In parallel, the TP receptor activates G-proteins of the G12/13 family.[4] The activated Gα12/13 subunits directly interact with and stimulate a class of proteins known as Rho Guanine Nucleotide Exchange Factors (RhoGEFs), which include p115RhoGEF, PDZ-RhoGEF, and LARG.[8][9][10] These RhoGEFs then catalyze the exchange of GDP for GTP on the small GTPase RhoA, converting it to its active state.[10] Activated RhoA subsequently engages downstream effectors, such as Rho-associated kinase (ROCK), to regulate actin cytoskeleton dynamics, leading to cellular processes like stress fiber formation, cell shape change, and smooth muscle contraction.[11]

U46619_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_proteins G-Protein Activation cluster_gq_pathway Gq Pathway cluster_g1213_pathway G12/13 Pathway U-46619 U-46619 TP_receptor TP Receptor U-46619->TP_receptor binds Gq Gq TP_receptor->Gq activates G12_13 G12/13 TP_receptor->G12_13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEFs RhoGEFs (p115, LARG, etc.) G12_13->RhoGEFs activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response_Gq Cellular Response (e.g., Platelet Degranulation) PKC->Cellular_Response_Gq leads to RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Cellular_Response_G1213 Cellular Response (e.g., Stress Fiber Formation, Smooth Muscle Contraction) ROCK->Cellular_Response_G1213 leads to

Caption: Signaling pathway of the TP receptor upon activation by this compound.

References

Essential Safety and Operational Guidance for Handling 5-trans U-46619

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, biologically active compounds like 5-trans U-46619. This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound, a trans-isomer of the thromboxane A2 receptor agonist, U-46619.

Compound Overview: this compound is a biologically active lipid, and like its parent compound U-46619, it should be treated as a hazardous substance.[1] U-46619 is known to be a potent thromboxane A2 (TP) receptor agonist, which can induce physiological effects such as platelet aggregation and vasoconstriction.[2] The safety precautions for this compound should be considered equivalent to those for U-46619 due to their structural similarity and biological activity.

Personal Protective Equipment (PPE)

Based on the hazardous nature of U-46619, which is described as harmful if inhaled, swallowed, or in contact with skin, and irritating to the eyes, respiratory system, and skin, the following PPE is mandatory.[3]

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves. Double gloving is recommended.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatLong-sleeved, properly fitted lab coat.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the compound, especially the neat form or when preparing solutions, must be done in a certified chemical fume hood to avoid inhalation of aerosols or vapors.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is often supplied as a solution in an organic solvent, such as methyl acetate.[1]

  • Store the compound at its recommended temperature, typically -20°C, in a tightly sealed, clearly labeled container.[1]

  • It is advisable to store lipids in glass containers with Teflon-lined caps to prevent leaching of impurities from plastic containers.

2. Preparation of Solutions:

  • All manipulations should be performed in a chemical fume hood.

  • If working with a crystalline or solid form, use appropriate tools to handle the material, minimizing the creation of dust.

  • When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • If the compound is supplied in a solvent, it may be necessary to evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) before dissolving it in the desired solvent for the experiment.[1]

3. Handling and Experimental Use:

  • Always wear the recommended PPE.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions containing this compound, as well as any unused solid material, should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous chemical waste.

  • Decontamination: Work surfaces and any non-disposable equipment should be decontaminated after use with an appropriate solvent (e.g., ethanol), followed by a cleaning agent.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b Always c Prepare Solutions b->c d Conduct Experiment c->d e Record Data d->e f Decontaminate Surfaces & Equipment e->f g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i

Caption: Workflow for the safe handling of this compound.

By implementing these safety and logistical measures, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment. Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and specific safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.